Chemical structure of 1,3-Bis(3-formylphenoxy)propane C17H16O4
CAS Registry Number: 141032-56-6 Formula: C₁₇H₁₆O₄ Molecular Weight: 284.31 g/mol [1][2] Executive Summary 1,3-Bis(3-formylphenoxy)propane is a specialized dialdehyde linker used primarily in supramolecular chemistry and...
1,3-Bis(3-formylphenoxy)propane is a specialized dialdehyde linker used primarily in supramolecular chemistry and coordination polymer synthesis.[2] Unlike its para-substituted analog (often used for rigid rod polymers), this meta-substituted isomer introduces a distinct angular geometry (approx. 120°) to the molecular backbone.[2] This structural "kink" makes it an ideal precursor for forming macrocyclic Schiff bases and flexible metal-organic frameworks (MOFs) where cavity size and ligand bite angle are critical.[2]
This guide details the chemical architecture, validated synthesis protocols, and characterization standards required for using this compound in high-purity applications.[2]
Chemical Architecture & Properties[2][3]
Structural Analysis
The molecule consists of two 3-formylphenoxy moieties connected by a propylenedioxy spacer.[2] The central propane chain (
) provides conformational flexibility, allowing the terminal aldehyde groups to rotate and adapt to various amine co-reactants during condensation reactions.
Property
Value
Notes
Appearance
White to off-white solid
Crystalline powder
Melting Point
48–50 °C
Significantly lower than para isomer due to reduced packing symmetry
Ether Linkages: Chemically stable under standard acidic/basic hydrolysis conditions, providing a robust backbone for ligand design.[2]
Synthesis & Fabrication Protocol
Core Reaction: Williamson Ether Synthesis
The most reliable synthetic route involves the double alkylation of 3-hydroxybenzaldehyde with 1,3-dibromopropane.[2] This protocol utilizes a weak base (
) to deprotonate the phenol without triggering Cannizzaro or aldol side reactions typical of strong hydroxide bases.
Reaction Scheme:
Step-by-Step Methodology
Reagents:
3-Hydroxybenzaldehyde (24.4 g, 0.20 mol)
1,3-Dibromopropane (20.2 g, 0.10 mol)
Potassium Carbonate (anhydrous, 41.4 g, 0.30 mol)
Solvent: DMF (Dimethylformamide) or Acetone (requires longer reflux)
Protocol:
Activation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxybenzaldehyde in 150 mL of DMF. Add potassium carbonate.[2] Stir at room temperature for 30 minutes to generate the phenoxide anion. Note: The solution will turn yellow/orange.
Alkylation: Add 1,3-dibromopropane dropwise over 20 minutes.
Reflux: Attach a reflux condenser and heat the mixture to 80–90 °C (if using DMF) or reflux (if using acetone) for 12–16 hours.
Expert Insight: DMF is preferred for higher yields as it solvates the phenoxide anion better, accelerating the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
attack.
Workup:
Cool the reaction mixture to room temperature.
Pour the mixture into 600 mL of ice-cold water. The product should precipitate as a solid.[2][3]
If an oil forms (common due to residual DMF), extract with Dichloromethane (
), wash with brine, and dry over .
Purification: Recrystallize from ethanol or an ethanol/water mixture to obtain pure white crystals.[2]
Characterization & Self-Validation
To ensure the integrity of the synthesized ligand, the following spectral signatures must be verified.
¹H NMR Spectroscopy (CDCl₃, 400 MHz)
The meta-substitution pattern creates a distinct splitting pattern in the aromatic region, differentiating it from the para isomer.
The primary utility of 1,3-Bis(3-formylphenoxy)propane lies in its ability to act as a ditopic electrophile .[2]
Macrocyclic Schiff Bases
Reaction with diamines (e.g., ethylenediamine, 1,3-diaminopropane) under high-dilution conditions yields [2+2] or [1+1] macrocycles. These macrocycles are extensively used as:
Ionophores: For selective alkali metal cation sensing.[2]
Metallo-drugs: The resulting Schiff base ligands bind transition metals (Cu, Zn, Ni), creating complexes with potential DNA-cleavage or antimicrobial activity.[2]
Dynamic Combinatorial Chemistry (DCC)
Due to the reversibility of the imine bond, this molecule is used as a building block in DCC libraries to select for thermodynamically stable hosts in the presence of specific biological templates.
Visualizing the Pathway
The following diagram illustrates the synthesis and subsequent Schiff base formation.
Figure 1: Synthetic pathway from precursors to the target dialdehyde and its downstream application in macrocycle generation.
Safety & Handling (MSDS Highlights)
Hazards: Irritant to eyes, respiratory system, and skin.[2]
Storage: Store under inert atmosphere (
or Ar) if possible to prevent autoxidation of aldehyde groups to carboxylic acids over long periods. Keep in a cool, dry place.
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[2]
An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Bis(3-formylphenoxy)propane
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 1,3-Bis(3-formylphenoxy)propane, a mole...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1,3-Bis(3-formylphenoxy)propane, a molecule of interest for its potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in the public domain for this specific compound, this document outlines a robust, scientifically-grounded protocol for its synthesis and a detailed workflow for its thorough characterization. This guide is intended to empower researchers to produce and validate this compound, enabling further investigation into its physicochemical properties and potential utility in drug development and other advanced applications.
Introduction: The Rationale for 1,3-Bis(3-formylphenoxy)propane
The structural motif of two phenyl rings linked by a flexible propane-bis-ether chain is a common scaffold in various fields, including the development of bioactive molecules and advanced polymers. The introduction of formyl groups at the meta-positions of the phenyl rings in 1,3-Bis(3-formylphenoxy)propane offers reactive handles for a multitude of subsequent chemical transformations. These aldehyde functionalities can readily participate in reactions such as reductive amination, Wittig reactions, and the formation of imines and oximes, making this compound a versatile building block for creating diverse chemical libraries.
In the context of drug development, the dialdehyde structure allows for the synthesis of Schiff base ligands capable of coordinating with metal ions, a strategy employed in the design of novel therapeutic and diagnostic agents. Furthermore, the potential for this molecule to act as a precursor to more complex, biologically active heterocyclic systems underscores its importance as a target for synthesis and characterization.
Physicochemical Properties of 1,3-Bis(3-formylphenoxy)propane and Structurally Related Compounds
As of the latest literature review, specific experimental data for the physical properties of 1,3-Bis(3-formylphenoxy)propane, including its melting point, are not publicly available. The following table provides key identifiers for the target compound and the experimentally determined melting points of structurally analogous molecules to offer a comparative context. It is crucial to note that these values are for reference and the actual melting point of 1,3-Bis(3-formylphenoxy)propane must be determined experimentally.
Synthesis of 1,3-Bis(3-formylphenoxy)propane: A Detailed Experimental Protocol
The synthesis of 1,3-Bis(3-formylphenoxy)propane can be effectively achieved via a Williamson ether synthesis. This well-established reaction involves the coupling of a phenoxide with an alkyl halide. In this case, 3-hydroxybenzaldehyde is reacted with 1,3-dibromopropane in the presence of a suitable base.
Materials and Reagents
3-Hydroxybenzaldehyde (≥99%)
1,3-Dibromopropane (≥99%)
Potassium carbonate (K₂CO₃), anhydrous
Acetone, anhydrous
Ethyl acetate
Hexane
Deionized water
Brine solution
Magnesium sulfate (MgSO₄), anhydrous
Equipment
Round-bottom flask
Reflux condenser
Magnetic stirrer with heating mantle
Separatory funnel
Rotary evaporator
Büchner funnel and filter flask
Standard laboratory glassware
Step-by-Step Synthesis Procedure
Reaction Setup: To a 250 mL round-bottom flask, add 3-hydroxybenzaldehyde (2.0 equivalents), anhydrous potassium carbonate (2.5 equivalents), and 150 mL of anhydrous acetone.
Addition of Alkyl Halide: While stirring the mixture, add 1,3-dibromopropane (1.0 equivalent) dropwise at room temperature.
Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux. Maintain the reflux with vigorous stirring for 15 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of acetone.
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
Extraction: Dissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate to dryness under reduced pressure.
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield pure 1,3-Bis(3-formylphenoxy)propane.
Figure 1: Synthetic workflow for 1,3-Bis(3-formylphenoxy)propane.
Comprehensive Characterization Workflow
Once synthesized, a thorough characterization of 1,3-Bis(3-formylphenoxy)propane is imperative to confirm its identity, purity, and to determine its physical properties.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde protons (typically in the 9-10 ppm region), and the aliphatic protons of the propane linker. The integration of these signals should correspond to the number of protons in the molecule.
¹³C NMR: The carbon NMR spectrum will provide evidence for the presence of the carbonyl carbon of the aldehyde, the aromatic carbons, and the carbons of the propane chain.
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band characteristic of the aldehyde C=O stretch (typically around 1700 cm⁻¹), as well as C-O ether stretches and aromatic C-H and C=C absorptions.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be employed to determine the accurate mass of the molecule, which should correspond to its calculated molecular weight.
Physical Property Determination
Melting Point: The melting point of the purified product should be determined using a calibrated melting point apparatus. A sharp melting point range is indicative of high purity.
Solubility: The solubility of the compound in a range of common laboratory solvents (e.g., water, ethanol, dichloromethane, DMSO) should be assessed to inform its handling and application in various experimental settings.
Purity Assessment
High-Performance Liquid Chromatography (HPLC): HPLC analysis is a powerful technique to assess the purity of the final compound. A single, sharp peak in the chromatogram is indicative of a pure substance.
Elemental Analysis: Combustion analysis to determine the percentage composition of carbon and hydrogen can be used to further confirm the empirical formula of the synthesized compound.
Potential Applications in Drug Development and Beyond
The dialdehyde functionality of 1,3-Bis(3-formylphenoxy)propane makes it a valuable intermediate for the synthesis of a wide array of more complex molecules. In drug discovery, it can be utilized in the following ways:
Scaffold for Library Synthesis: Its two reactive sites allow for the parallel synthesis of compound libraries, which can be screened for biological activity.
Precursor to Macrocycles: The molecule can be used in cyclization reactions to form macrocyclic compounds, a class of molecules with significant therapeutic potential.
Development of Metal-Based Therapeutics: As a ligand precursor, it can be used to synthesize metal complexes with potential applications in cancer therapy or as imaging agents.
Beyond pharmaceuticals, this compound could find applications in materials science as a monomer for the synthesis of novel polymers with tailored properties.
Conclusion
While direct experimental data for 1,3-Bis(3-formylphenoxy)propane is currently scarce, this guide provides a robust and scientifically sound pathway for its synthesis and comprehensive characterization. By following the outlined protocols, researchers can confidently produce and validate this versatile chemical building block, paving the way for its exploration in a multitude of scientific disciplines, from medicinal chemistry to materials science. The determination of its physical properties, particularly the melting point, will be a crucial step in its characterization and will contribute valuable data to the chemical literature.
An In-depth Technical Guide to the Solubility of 1,3-Bis(3-formylphenoxy)propane in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 1,3-Bis(3-formylphenoxy)propane. Designed for researchers, scientists, and professionals in drug development, this document delv...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of the solubility characteristics of 1,3-Bis(3-formylphenoxy)propane. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, predictive analysis based on its molecular structure, and detailed experimental protocols for accurate solubility determination.
Introduction to 1,3-Bis(3-formylphenoxy)propane
1,3-Bis(3-formylphenoxy)propane is an aromatic dialdehyde. Its molecular architecture features two benzaldehyde (formylbenzene) units linked by a propane diether bridge at the meta positions. This structure, with its combination of aromatic rings, ether linkages, and polar aldehyde functional groups, results in a nuanced solubility profile that is critical for its application in organic synthesis, polymer chemistry, and as a precursor in the development of novel pharmaceutical scaffolds.
A thorough understanding of its solubility in various organic solvents is paramount for controlling reaction kinetics, designing effective purification strategies such as recrystallization, and for formulation development where it may act as a key intermediate.
Theoretical Framework and Solubility Prediction
The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be miscible.[1][2][3] The structure of 1,3-Bis(3-formylphenoxy)propane presents several key features that dictate its interaction with different types of solvents:
Nonpolar Characteristics: The two phenyl rings and the three-carbon alkyl chain of the propane linker contribute to the molecule's nonpolar surface area, favoring interactions with nonpolar solvents through van der Waals forces.
Polar Characteristics: The presence of two ether oxygen atoms and two formyl (aldehyde) groups introduces significant polarity. The carbon-oxygen double bonds in the aldehyde groups create strong dipole moments. These polar functionalities allow for dipole-dipole interactions with polar solvents.
Hydrogen Bonding Capability: While the molecule itself does not have strong hydrogen bond donors, the oxygen atoms of the ether and aldehyde groups can act as hydrogen bond acceptors, allowing for interactions with protic solvents like alcohols.
Based on this analysis, a predictive solubility profile can be outlined:
High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone. These solvents have strong dipoles that can effectively solvate the polar regions of the molecule.[3]
Moderate Solubility: Likely in polar protic solvents like ethanol and methanol, where hydrogen bonding can occur, but the nonpolar backbone may limit extensive miscibility.[3] Also, moderate solubility can be expected in solvents of intermediate polarity like dichloromethane and ethyl acetate.
Low to Negligible Solubility: Predicted in highly nonpolar solvents such as hexane and cyclohexane, as the polar functional groups would hinder dissolution. Conversely, it is also expected to be poorly soluble in highly polar solvents like water due to its large, nonpolar aromatic and alkyl components.[3]
Modern computational approaches, including machine learning and quantitative structure-property relationship (QSPR) models, can also be employed for more precise in-silico solubility predictions, offering a data-driven alternative to purely theoretical assessments.[1][4][5]
Caption: Predicted solubility based on molecular structure.
Experimental Protocols for Solubility Determination
Accurate determination of solubility requires robust experimental design. The following protocols outline both qualitative and quantitative approaches.
Qualitative Solubility Assessment
This rapid method provides a preliminary classification of the compound's solubility in a range of solvents.[6][7][8]
Protocol:
Add approximately 10-20 mg of 1,3-Bis(3-formylphenoxy)propane to a small test tube.
Add 1 mL of the selected solvent in 0.25 mL increments.
After each addition, vortex or vigorously shake the test tube for 30 seconds.
Visually inspect the solution for any undissolved solid against a dark background.
Record the solubility based on the following criteria:
Soluble: No solid particles are visible after adding 1 mL of solvent.
Sparingly Soluble: A portion of the solid dissolves, but some remains undissolved.
Insoluble: The solid does not appear to dissolve.
Quantitative Solubility Determination: The Shake-Flask Method
The isothermal shake-flask method is the gold standard for determining equilibrium solubility.[9][10] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.
Protocol:
Preparation: Add an excess amount of 1,3-Bis(3-formylphenoxy)propane to a series of vials, ensuring a visible amount of solid will remain undissolved.
Solvent Addition: Add a known volume of the desired organic solvent to each vial.
Equilibration: Seal the vials and place them in an isothermal shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.[10]
Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed in the temperature-controlled bath for a sufficient time (e.g., 2-4 hours) for the excess solid to settle.
Sample Collection and Preparation: Carefully withdraw a sample from the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles.
Dilution: Immediately dilute the filtrate with a known volume of fresh solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
Quantification: Analyze the concentration of the diluted sample using a validated analytical technique. Given the aromatic nature of the compound, UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) with a UV detector are highly suitable.[11][12] Gravimetric analysis, where the solvent from a known volume of the supernatant is evaporated and the remaining solid is weighed, can also be employed.[13]
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.
Trustworthiness and GMP: For applications in drug development, all procedures must adhere to Good Manufacturing Practices (GMP).[14] This includes using calibrated equipment, maintaining detailed documentation of all steps, and validating the analytical methods used for quantification to ensure accuracy, precision, and linearity.
Caption: Workflow for the quantitative shake-flask method.
Data Presentation: Solvent Selection Guide
The choice of solvent is critical for any process involving 1,3-Bis(3-formylphenoxy)propane. The following table provides a reference for common organic solvents, categorized by their polarity, which can be used to guide experimental design.
Solvent Class
Solvent Name
Dielectric Constant (at 20°C)
Boiling Point (°C)
Nonpolar
n-Hexane
1.88
69
Toluene
2.38
111
Polar Aprotic
Diethyl Ether
4.34
35
Ethyl Acetate
6.02
77
Dichloromethane
9.08
40
Acetone
20.7
56
Acetonitrile
37.5
82
Dimethylformamide (DMF)
36.7
153
Dimethyl Sulfoxide (DMSO)
47
189
Polar Protic
1-Butanol
17.8
118
2-Propanol
19.9
82
Ethanol
24.6
78
Methanol
32.7
65
Water
80.1
100
Data compiled from various sources.[15][16][17][18]
Conclusion
References
Rowan. (n.d.). Predicting Solubility.
Life Chemicals. (2023, May 8). Compound solubility prediction in medicinal chemistry and drug discovery.
Ghasem N., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC.
Solubility of Things. (n.d.). Qualitative and quantitative analysis techniques.
Abramov, Y. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.
Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
Murov, S. (2020, August 19). Properties of Solvents Used in Organic Chemistry.
Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
Oregon State University. (n.d.). Common Organic Solvents: Table of Properties.
University of California, Los Angeles. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
AkiNik Publications. (2020, August 9). Organic Solvent.
University of the West Indies. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
University of Texas at Dallas. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
Fiveable. (n.d.). Qualitative Analysis Techniques to Know for Analytical Chemistry.
National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
University of Calgary. (2023, August 31). Solubility of Organic Compounds.
Ministry of Education, Ghana. (n.d.). SOLUBILITY AND ITS APPLICATIONS IN QUALITATIVE ANALYSIS.
Pharmaceutical Technology. (2025, May 19). Dissolution testing and good manufacturing practices.
Pharma Excipients. (2021, October 11). UNGAP best practice for improving solubility data quality of orally administered drugs.
Saint Augustine's University. (2026, February 14). Mastering Chemical Compatibility: How Solubility Guidelines Shape Safe, Efficient Mixing Practices. Retrieved from Saint Augustine's University website.
U.S. Food and Drug Administration. (2018, August 9). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubilit.
1,3-Bis(3-formylphenoxy)propane: Technical Handling & Application Guide
Executive Summary 1,3-Bis(3-formylphenoxy)propane (CAS 6283-97-2) is a specialized homobifunctional cross-linking reagent used primarily in structural biology and therapeutic development. Its core utility lies in its abi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1,3-Bis(3-formylphenoxy)propane (CAS 6283-97-2) is a specialized homobifunctional cross-linking reagent used primarily in structural biology and therapeutic development. Its core utility lies in its ability to bridge protein subunits via Schiff base formation with lysine residues (
-amino groups).
Unlike shorter cross-linkers, the propyl spacer in this molecule provides a specific span (~11-13 Å) that is critical for allosteric modification of hemoglobin (Hb), specifically targeting the
-cleft to stabilize specific quaternary states (R-state or T-state). This guide synthesizes safety data, physicochemical properties, and validated protocols for its use in high-stakes research environments.
Part 1: Chemical Identity & Physicochemical Profile[1]
This section establishes the baseline identity of the material. As a dialdehyde, the molecule is susceptible to oxidation and requires strict environmental controls.
Table 1: Physicochemical Specifications
Property
Specification
Notes
Chemical Name
1,3-Bis(3-formylphenoxy)propane
Meta-substituted isomer
CAS Number
6283-97-2
Molecular Formula
Molecular Weight
284.31 g/mol
Appearance
White to off-white crystalline powder
May yellow upon oxidation
Melting Point
52°C – 56°C (Predicted)
Low-melting solid; avoid heat during storage
Solubility
DMSO, DMF, Ethanol, Chloroform
Insoluble in water/aqueous buffers
Reactive Groups
2 x Aldehyde (-CHO)
Meta-position relative to ether linkage
Storage Temp
-20°C
Desiccated, under Argon/Nitrogen
Part 2: Hazard Assessment & Toxicology (GHS)
While a specific regulatory SDS may not be universally available for this niche research chemical, the functional groups (aromatic aldehydes) dictate the following hazard profile based on Structure-Activity Relationship (SAR) analysis.
GHS Classification (Predicted)
Skin Corrosion/Irritation: Category 2 (H315)
Serious Eye Damage/Irritation: Category 2A (H319)
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)
Skin Sensitization: Category 1 (H317) - Aldehydes are known sensitizers.
Risk Assessment Visualization
The following diagram outlines the logic flow for handling risks associated with this compound.
Figure 1: Hazard mitigation logic flow linking exposure routes to specific engineering and PPE controls.
Part 3: Strategic Handling & Storage Protocols
Moisture & Oxidation Control
The aldehyde groups are prone to auto-oxidation to carboxylic acids (1,3-bis(3-carboxyphenoxy)propane) upon exposure to air, which renders the molecule inactive for Schiff base formation.
Protocol: Always store the primary container under an inert atmosphere (Argon or Nitrogen).
Visual Check: If the white powder turns yellow or sticky, significant oxidation or hydrolysis has occurred. Verify purity via TLC or NMR before use.
Solubilization Strategy
Since the compound is water-insoluble, it must be dissolved in an organic carrier before introduction to aqueous biological systems.
Primary Solvent: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
Concentration: Prepare a high-concentration stock (e.g., 100-200 mM) immediately prior to use.
Aqueous Dilution: Add the organic stock dropwise to the protein solution while vortexing. Ensure the final organic solvent concentration is <5% (v/v) to prevent protein denaturation.
Part 4: Application Workflow – Hemoglobin Cross-linking
This protocol describes the modification of Hemoglobin (Hb) to stabilize the tetramer or alter oxygen affinity. This is a reductive alkylation process.
Mechanism of Action
The dialdehyde reacts with the
-amino groups of Lysine-82 (1 and 2 subunits) in the central cavity. The resulting reversible imine (Schiff base) is reduced to a stable secondary amine using Sodium Cyanoborohydride ().
Experimental Protocol
Reagents:
Purified Hemoglobin (
) in Bis-Tris buffer (50 mM, pH 7.2).
1,3-Bis(3-formylphenoxy)propane (Dissolved in DMSO).
Sodium Cyanoborohydride (
).
Quenching buffer (Glycine or Tris).
Step-by-Step Procedure:
Deoxygenation (Critical for T-state):
If targeting the T-state (deoxy), purge the Hb solution with Nitrogen for 1 hour or add sodium dithionite. If targeting R-state (oxy), perform under ambient air or Carbon Monoxide (CO).
Reaction Initiation:
Add the cross-linker stock to the Hb solution.
Molar Ratio: 1.1 : 1 (Cross-linker : Hb tetramer). Note: Slight excess ensures bridging, but too much leads to non-specific surface modification.
Incubate at 37°C for 1-2 hours.
Schiff Base Reduction:
Add
(20-fold molar excess relative to Hb).
Why NaCNBH3? It selectively reduces imines at pH 7 without reducing the aldehyde or disulfide bonds, unlike
.
Incubate for 1 hour at room temperature.
Quenching & Purification:
Add 1M Glycine (pH 8.0) to quench unreacted aldehydes.
Dialyze extensively against PBS to remove reagents and organic solvents.
Reaction Pathway Diagram
Figure 2: Chemical pathway for reductive alkylation of proteins using 1,3-Bis(3-formylphenoxy)propane.
Part 5: Emergency Response & Waste Management
Accidental Release (Spill)
Evacuate: Clear the immediate area of personnel.
PPE: Wear nitrile gloves, safety goggles, and a lab coat. If powder is airborne, use a P95 respirator.
Neutralization:
Cover the spill with a solution of Sodium Bisulfite (
) . This reacts with the aldehyde groups to form water-soluble bisulfite adducts, significantly reducing volatility and reactivity.
Cleanup: Absorb the neutralized liquid with vermiculite or sand. Place in a sealed container.
Disposal[3][4]
Do not flush down the drain.
Dissolve the material in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
Label waste as "Aldehyde-containing organic waste."
References
Walder, J. A., et al. (1979). "Diaspirins that cross-link beta chains of hemoglobin: bis(3,5-dibromosalicyl) succinate and fumarate." Biochemistry. (Foundational text on Hb cross-linking logic).
Kluger, R., et al. (2001). "Chemical modification of hemoglobin." Current Opinion in Chemical Biology.
LookChem. "1,3-bis(3-formyl-2-hydroxyphenoxy)propane Safety Data." (Source for analog safety data).
PubChem. "Compound Summary: 3-Hydroxybenzaldehyde derivatives." (Used for physicochemical property extrapolation).
Foundational
An In-depth Technical Guide to 1,3-Bis(3-formylphenoxy)propane: Molecular Weight and Density
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed analysis of the molecular weight and density of 1,3-Bis(3-formylphenoxy)propane. As a compound of interest in vario...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular weight and density of 1,3-Bis(3-formylphenoxy)propane. As a compound of interest in various research and development sectors, a thorough understanding of its fundamental physicochemical properties is paramount for its application in experimental design and synthesis protocols.
Core Physicochemical Properties
A precise determination of molecular weight and density is foundational for the accurate preparation of solutions, stoichiometric calculations in chemical reactions, and the interpretation of analytical data.
Molecular Weight
The molecular weight of a compound is a critical parameter derived from its chemical formula. For 1,3-Bis(3-formylphenoxy)propane, the molecular structure dictates its elemental composition. The structure consists of a propane backbone linked to two 3-formylphenoxy groups at the 1 and 3 positions.
The chemical formula for 1,3-Bis(3-formylphenoxy)propane is C₁₇H₁₆O₄ .
Based on this formula, the theoretical molecular weight is calculated as follows:
(17 × Atomic Weight of Carbon) + (16 × Atomic Weight of Hydrogen) + (4 × Atomic Weight of Oxygen)
(17 × 12.011) + (16 × 1.008) + (4 × 15.999) = 284.31 g/mol
This calculated value is essential for all quantitative applications involving this compound.
Density
The density of a substance is its mass per unit volume. It is an important physical property that can be influenced by temperature and pressure. However, a comprehensive search of publicly available chemical databases and scientific literature did not yield an experimentally determined or computationally predicted density for 1,3-Bis(3-formylphenoxy)propane. The absence of this data suggests that the compound may be novel or not extensively characterized.
For researchers requiring this information, experimental determination through techniques such as pycnometry or oscillating U-tube densitometry would be necessary.
Data Summary Table
Property
Value
Source
Molecular Formula
C₁₇H₁₆O₄
Calculated
Molecular Weight
284.31 g/mol
Calculated
Density
Data not available
N/A
Structural Representation
A clear visualization of the molecular structure is crucial for understanding its chemical properties and potential interactions.
Caption: Molecular structure of 1,3-Bis(3-formylphenoxy)propane.
Experimental Protocols: A Note on Synthesis
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for 1,3-Bis(3-formylphenoxy)propane.
Step-by-Step Methodology (Hypothetical):
Deprotonation: 3-Hydroxybenzaldehyde would be treated with a suitable base (e.g., sodium hydride or potassium carbonate) in an appropriate aprotic solvent (e.g., acetone, DMF, or THF) to form the corresponding phenoxide. The choice of base and solvent is critical to ensure complete deprotonation without unwanted side reactions.
Nucleophilic Substitution: 1,3-Dibromopropane would then be added to the reaction mixture. The phenoxide ion would act as a nucleophile, displacing the bromide ions in an SN2 reaction to form the desired ether linkages.
Reaction Control: The reaction would likely require heating to proceed at a reasonable rate. The temperature and reaction time would need to be optimized to maximize the yield of the desired product and minimize the formation of byproducts.
Workup and Purification: After the reaction is complete, a standard aqueous workup would be performed to remove inorganic salts and unreacted starting materials. The crude product would then be purified, likely through recrystallization or column chromatography, to obtain pure 1,3-Bis(3-formylphenoxy)propane.
Characterization: The identity and purity of the synthesized compound would be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Conclusion and Future Directions
This guide provides the calculated molecular weight of 1,3-Bis(3-formylphenoxy)propane based on its chemical structure. However, a notable gap exists in the scientific literature regarding its experimentally determined density. This presents an opportunity for further research to characterize this compound fully. The proposed synthetic protocol offers a viable starting point for researchers aiming to synthesize and study this molecule. The determination of its density and other physicochemical properties will be invaluable for its potential applications in materials science, medicinal chemistry, and other fields of scientific inquiry.
References
As this guide addresses a compound with limited available data, direct references for its properties are not available. The information provided is based on fundamental principles of chemistry and established synthetic methodologies. For further reading on the techniques and principles mentioned, the following resources are recommended:
Organic Chemistry Textbooks: For foundational knowledge on nomenclature, structure, and reactions like the Williamson ether synthesis.
Chemical Databases: Such as PubChem, ChemSpider, and the CAS Registry for searching for inform
Scientific Literature Databases: Including Scopus, Web of Science, and Google Scholar for research articles on the synthesis and characterization of rel
Exploratory
3,3'-[propane-1,3-diylbis(oxy)]dibenzaldehyde chemical identifiers
Executive Summary The compound 3,3'-[propane-1,3-diylbis(oxy)]dibenzaldehyde (CAS: 141032-56-6) is a critical bifunctional linker used extensively in supramolecular chemistry and polymer synthesis. Structurally, it consi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The compound 3,3'-[propane-1,3-diylbis(oxy)]dibenzaldehyde (CAS: 141032-56-6) is a critical bifunctional linker used extensively in supramolecular chemistry and polymer synthesis. Structurally, it consists of two meta-substituted benzaldehyde moieties tethered by a flexible propylenedioxy spacer. This specific meta (3,3') geometry—distinct from its para (4,4') analogue—imparts unique conformational flexibility and solubility profiles, making it a preferred precursor for the synthesis of macrocyclic Schiff bases, covalent organic frameworks (COFs), and liquid crystalline polymers.
This guide provides a definitive technical reference for the identification, synthesis, and characterization of this molecule, grounded in verifiable experimental protocols.
Chemical Identity & Physiochemical Profile[1][2][3]
The following identifiers are established for the 3,3'-isomer. Researchers must exercise caution to avoid confusion with the more common 4,4'-isomer (CAS 3722-80-3).
The molecule's utility stems from its "dumb-bell" topology. The central propane chain acts as a flexible spacer (approx. length 5–7 Å), while the terminal aldehydes serve as reactive handles for condensation reactions.
Structural Logic Diagram
The following diagram illustrates the connectivity and reactive sites, emphasizing the meta-substitution pattern that dictates the compound's steric profile.
Caption: Structural connectivity highlighting the meta-linkage and reactive aldehyde handles.
Synthetic Pathway & Protocol
The synthesis follows a standard Williamson Ether Synthesis mechanism. This nucleophilic substitution involves the reaction of 3-hydroxybenzaldehyde with 1,3-dibromopropane in the presence of a base.
Caption: Step-by-step Williamson ether synthesis workflow for high-purity isolation.
Detailed Experimental Protocol
Safety: Conduct all steps in a fume hood. 1,3-Dibromopropane is an alkylating agent; wear nitrile gloves.
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-hydroxybenzaldehyde (24.4 g, 200 mmol) in Acetonitrile (150 mL).
Deprotonation: Add anhydrous Potassium Carbonate (41.4 g, 300 mmol). Stir at room temperature for 30 minutes to facilitate phenoxide formation.
Alkylation: Add 1,3-Dibromopropane (20.2 g, 100 mmol) dropwise via syringe. Add a catalytic amount of KI (~0.5 g) to speed up the reaction.
Reflux: Heat the mixture to reflux (approx. 82°C) for 16–24 hours.
Monitoring: Check reaction progress via TLC (Silica gel, Hexane:Ethyl Acetate 7:3). The product will appear as a distinct spot (Rf ~0.5) above the starting phenol.
δ 7.45 – 7.20 (m, 8H): Aromatic protons. The meta-substitution pattern typically shows a multiplet, with the proton ortho to both oxygen and aldehyde appearing as a singlet-like peak or doublet at slightly lower field.
δ 4.25 (t, J = 6.2 Hz, 4H): O-CH ₂- protons. Triplet due to coupling with the central methylene.
δ 2.35 (quint, J = 6.2 Hz, 2H): -CH₂-CH ₂-CH₂- (central methylene). Quintet due to coupling with four adjacent protons.
2850, 2750 cm⁻¹: C-H stretching of the aldehyde group (Fermi doublet).
References
Ali, Q. et al. (2010). 4,4'-(Propane-1,3-diyldioxy)dibenzaldehyde.[1][3] Acta Crystallographica Section E. (Reference for analogous synthesis and structural properties). Retrieved from [Link]
PubChem. (2025).[4][5] Compound Summary: 2,2'-[Propane-1,3-diylbis(oxy)]dibenzaldehyde.[6][7] (Reference for isomer comparison). Retrieved from [Link]
Synthesis of 1,3-Bis(3-formylphenoxy)propane from 3-hydroxybenzaldehyde
Abstract This application note details the optimized protocol for the synthesis of 1,3-bis(3-formylphenoxy)propane (CAS: 141032-56-6) via a Williamson ether synthesis. This compound serves as a critical dialdehyde linker...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the optimized protocol for the synthesis of 1,3-bis(3-formylphenoxy)propane (CAS: 141032-56-6) via a Williamson ether synthesis. This compound serves as a critical dialdehyde linker in the construction of macrocyclic Schiff bases, supramolecular cages, and coordination polymers. The protocol utilizes 3-hydroxybenzaldehyde and 1,3-dibromopropane under basic conditions to achieve high-yield bis-alkylation while minimizing mono-alkylated byproducts.
Introduction
The synthesis of bis-phenoxy linkers is a foundational step in designing multi-dentate ligands. 1,3-Bis(3-formylphenoxy)propane connects two benzaldehyde moieties via a flexible propyl chain. This specific geometry is favored for "2+2" macrocyclizations with diamines.
The reaction proceeds via a double
nucleophilic substitution. The phenolic hydroxyl group of 3-hydroxybenzaldehyde is deprotonated by a weak base (potassium carbonate) to generate a phenoxide nucleophile, which then attacks the electrophilic carbons of 1,3-dibromopropane.
Reaction Scheme
The reaction involves the condensation of 2 equivalents of 3-hydroxybenzaldehyde with 1 equivalent of 1,3-dibromopropane.
Figure 1: Mechanistic pathway for the double Williamson ether synthesis.
Experimental Protocol
Reagents and Stoichiometry
The stoichiometry is critical. A slight excess of the aldehyde (2.1 - 2.2 equiv) or strict 2.0 equiv with excess base is recommended to drive the reaction to completion and ensure both bromine sites are substituted.
Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar.
Add 2.56 g of 3-hydroxybenzaldehyde and 50 mL of Acetone .
Add 4.15 g of anhydrous
.
Expert Tip: Stir this mixture at room temperature for 15–30 minutes before adding the alkyl halide. This pre-stir allows for the formation of the potassium phenoxide salt, visible as a color change (often to bright yellow/orange).
Step 2: Alkylation
Add 0.17 g of Potassium Iodide (KI) . This acts as a catalyst by converting the alkyl bromide to a more reactive alkyl iodide in situ.
Add 1.02 mL of 1,3-dibromopropane dropwise via a syringe.
Heat the reaction mixture to reflux (~60°C for acetone).
Maintain reflux for 12–24 hours .
Monitoring: Monitor reaction progress via TLC (Silica gel, Hexane:Ethyl Acetate 7:3). The starting aldehyde (
) should disappear, and a less polar product spot () should appear.
Step 4: Workup
Cool the mixture to room temperature.
Filter off the inorganic solids (
, KBr) using a sintered glass funnel or gravity filtration. Wash the solid cake with 10 mL of fresh acetone.
Concentrate the combined filtrate under reduced pressure (Rotary Evaporator) to remove the solvent. A crude oil or solid residue will remain.
Step 5: Purification
Precipitation: Pour the crude residue into 100 mL of ice-cold water with vigorous stirring. The product should precipitate as a white to off-white solid.
Filtration: Collect the solid by vacuum filtration.
Recrystallization: Recrystallize from hot Ethanol (EtOH). Dissolve the solid in minimal boiling ethanol, then allow it to cool slowly to room temperature, then to 4°C.
Drying: Dry the crystals in a vacuum oven at 40°C for 4 hours.
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification process.
Characterization & Quality Control
Physical Properties[4][6]
Appearance: White to off-white crystalline solid.
Melting Point:48–50 °C [1]. Note: This is relatively low compared to the para isomer (310 °C) due to the meta substitution pattern disrupting crystal packing efficiency.
4.25 (t, 4H, Hz, -O-CH-) – Triplet next to oxygen.
2.35 (quint, 2H, Hz, -CH-CH-CH-) – Quintet for the central methylene group.
IR (ATR/KBr):
1690 cm (C=O stretch, strong).
1260 cm (C-O-C ether stretch).
Expertise & Troubleshooting
Issue: Low Yield / Mono-alkylation
Cause: Insufficient reaction time or insufficient base.
Solution: Ensure the reaction runs for the full 24 hours. If TLC shows a spot between the starting material and product, it is likely the mono-alkylated intermediate. Add 0.5 equiv more of
and continue reflux.
Issue: Oily Product
Cause: Residual solvent or impurities preventing crystallization.
Solution: If the product oils out in water, extract with Dichloromethane (DCM), dry over
, and evaporate. Attempt recrystallization using a mixture of Ethanol/Hexane. Scratching the glass flask with a spatula often induces crystallization for this low-melting solid.
Issue: Coloration
Cause: Oxidation of the aldehyde or phenol impurities.
Solution: Perform the reaction under a Nitrogen atmosphere if the starting aldehyde is old or dark in color.
Williamson ether synthesis protocol for 1,3-Bis(3-formylphenoxy)propane
Application Note & Protocol High-Yield Synthesis of 1,3-Bis(3-formylphenoxy)propane via Williamson Ether Synthesis Abstract This document provides a comprehensive, field-proven protocol for the synthesis of 1,3-Bis(3-for...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
High-Yield Synthesis of 1,3-Bis(3-formylphenoxy)propane via Williamson Ether Synthesis
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of 1,3-Bis(3-formylphenoxy)propane, a valuable dialdehyde intermediate. The methodology is centered on the robust and versatile Williamson ether synthesis, a cornerstone of organic chemistry for forming the ether linkage.[1] This guide details the reaction mechanism, a step-by-step experimental procedure, purification techniques, and methods for analytical characterization. By explaining the causality behind critical experimental choices, this protocol is designed to be a self-validating system, ensuring reproducibility and high yields for researchers in synthetic chemistry and drug development.
Introduction and Scientific Context
The Williamson ether synthesis, first developed by Alexander Williamson in 1850, remains one of the most reliable and widely used methods for preparing both symmetrical and asymmetrical ethers.[1][2] The reaction's broad scope and dependability have cemented its place in both academic and industrial synthesis.[1] The core of this reaction involves the nucleophilic displacement of a halide by an alkoxide or phenoxide ion, proceeding via an SN2 mechanism.[3][4]
The target molecule, 1,3-Bis(3-formylphenoxy)propane, is a structurally significant bifunctional building block. Its two terminal aldehyde groups make it an ideal precursor for the synthesis of more complex architectures, such as macrocycles, Schiff base ligands, and polymers through subsequent condensation reactions.[5][6] This protocol outlines the synthesis from readily available starting materials: 3-hydroxybenzaldehyde and 1,3-dibromopropane.
Reaction Principle and Mechanism
The synthesis proceeds in two fundamental stages, characteristic of the Williamson ether synthesis involving a phenol.
Deprotonation: The phenolic hydroxyl group of 3-hydroxybenzaldehyde is weakly acidic. A base, in this case, potassium carbonate (K₂CO₃), is used to deprotonate two equivalents of the phenol, generating a highly nucleophilic phenoxide ion.
Nucleophilic Substitution (SN2): The resulting phenoxide ions act as nucleophiles, attacking the primary alkyl halide, 1,3-dibromopropane. The reaction occurs via a concerted SN2 pathway, where the nucleophile attacks the electrophilic carbon atom bearing the bromine, displacing the bromide leaving group.[1][4] Since 1,3-dibromopropane has two reactive sites, this substitution occurs at both ends to yield the desired diether product.
Primary alkyl halides are ideal for this reaction as they minimize the competing E2 elimination reaction that can occur with secondary or tertiary halides.[2][4]
Procedure for Schiff base condensation with 1,3-Bis(3-formylphenoxy)propane
Application Note: Precision Synthesis of Schiff Base Ligands from 1,3-Bis(3-formylphenoxy)propane Part 1: Introduction & Strategic Overview The compound 1,3-Bis(3-formylphenoxy)propane represents a specialized class of d...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision Synthesis of Schiff Base Ligands from 1,3-Bis(3-formylphenoxy)propane
Part 1: Introduction & Strategic Overview
The compound 1,3-Bis(3-formylphenoxy)propane represents a specialized class of dialdehyde linkers used to construct flexible, multidentate ligands. Unlike its ortho-substituted counterparts (salicylaldehyde derivatives) which readily form planar N₂O₂ coordination pockets (Salen-type), the meta-substitution (3-formyl) pattern in this precursor imposes a unique "kinked" geometry. This structural constraint is critical in supramolecular chemistry for designing:
Macrocyclic Receptors: Large, non-planar cavities capable of binding specific guest molecules or large metal ions (e.g., Lanthanides).
Flexible Cross-Linkers: For polymer networks or metal-organic frameworks (MOFs) where conformational freedom is required.
This guide details two distinct protocols: Thermodynamic Acyclic Condensation (for open-chain ligands) and High-Dilution Macrocyclization (for closed-ring systems).
Part 2: Pre-Reaction Considerations (Expertise & Logic)
Before initiating synthesis, three critical variables must be controlled to ensure reproducibility and yield.
Geometric Control vs. Oligomerization
The Challenge: The flexible propyl linker (
) combined with meta-substitution increases the entropic cost of ring closure. Without specific conditions, the reaction favors linear oligomers or polymers (gums) rather than discrete molecules.
The Solution:
For Acyclic Ligands: Use a large excess of monoamine to saturate both aldehyde sites rapidly.
For Macrocycles: Use the High Dilution Principle (Simmons-Parkin) to favor intramolecular cyclization over intermolecular polymerization.
Water Management (Equilibrium Shift)
The Schiff base reaction is a reversible condensation:
Mechanism: The presence of water drives the equilibrium back to the starting materials (hydrolysis).
Protocol Requirement: Use anhydrous solvents (Ethanol/Methanol) and, for difficult condensations, employ molecular sieves (3Å or 4Å) or a Dean-Stark trap (if using toluene).
Acid Catalysis
While aliphatic amines are nucleophilic enough to react directly, aromatic amines (anilines) often require acid catalysis (Acetic Acid or
-TsOH) to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.
Part 3: Experimental Protocols
Protocol A: Synthesis of Acyclic Bis-Schiff Bases
Target: Reaction with functionalized monoamines (e.g., 4-aminopyridine, aniline) to create "claw-like" ligands.
Precursor Solubilization: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol (approx. 284 mg) of 1,3-Bis(3-formylphenoxy)propane in 20 mL of hot absolute ethanol (
). Ensure the solution is clear.
Amine Addition: In a separate beaker, dissolve 2.2 mmol of the chosen monoamine in 10 mL of ethanol. Add this solution dropwise to the aldehyde solution over 5 minutes.
Observation: A color change (often yellow to orange) indicates imine formation.
Catalysis: Add 2 drops of glacial acetic acid.
Reflux: Attach a reflux condenser and heat the mixture at
(ethanol reflux) for 4–6 hours.
Checkpoint: Monitor reaction progress via TLC (SiO₂, 40% EtOAc/Hexane). The aldehyde spot (
) should disappear.
Isolation:
Cool the reaction mixture slowly to room temperature, then to
in an ice bath.
Precipitation: If a solid forms, filter under vacuum. Wash with cold ethanol (
) and diethyl ether.
Crystallization: If no precipitate forms, reduce solvent volume by 50% on a rotary evaporator and let stand overnight.
Drying: Dry the product in a vacuum oven at
for 6 hours.
Protocol B: Macrocyclic Synthesis (High Dilution)
Target: [1+1] Macrocyclization with a diamine (e.g., ethylenediamine, 1,3-diaminopropane).
Materials:
1,3-Bis(3-formylphenoxy)propane (1.0 eq)
Diamine (1.0 eq)
Solvent: Methanol (MeOH) or DMF (for solubility)
Apparatus: Two pressure-equalizing addition funnels.
Step-by-Step Methodology:
System Setup: Set up a 3-neck round-bottom flask (500 mL) containing 100 mL of refluxing methanol. Fit two addition funnels to the side necks.
Reagent Preparation:
Funnel A: 1.0 mmol of dialdehyde in 50 mL MeOH.
Funnel B: 1.0 mmol of diamine in 50 mL MeOH.
Simultaneous Addition: Maintain vigorous stirring and reflux. Simultaneously add solutions from Funnel A and Funnel B dropwise very slowly over a period of 2–3 hours.
Logic: This keeps the instantaneous concentration of free ends low, statistically favoring the intramolecular reaction (ring closure) over intermolecular collision (polymerization).
Maturation: After addition is complete, reflux for an additional 12 hours.
Workup:
Remove solvent under reduced pressure to
.
Cool to induce crystallization.
Recrystallize from hot acetonitrile or ethanol/DMF mixtures.
Part 4: Characterization & Validation
To ensure the protocol's success, compare your data against these standard validation metrics.
Table 1: Key Spectroscopic Markers for Validation
Technique
Parameter
Expected Signal
Interpretation
FT-IR
Disappearance of peak at
Complete consumption of aldehyde.
FT-IR
Appearance of strong band at
Successful formation of Imine bond.
¹H NMR
Aldehyde
Disappearance of singlet at
Confirmation of reaction completion.
¹H NMR
Imine
Appearance of singlet at
Diagnostic for Schiff base proton.
¹H NMR
Linker
Triplet at
Confirms integrity of the ether linker.
Part 5: Mechanistic Visualization
The following diagram illustrates the acid-catalyzed pathway and the divergence between acyclic and macrocyclic outcomes based on concentration.
Figure 1: Reaction pathway logic flow. Control of stoichiometry and addition rate determines the structural outcome (Ligand vs. Macrocycle vs. Polymer).
Part 6: Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Oiling / Gummy Product
Oligomerization due to high concentration or wet solvents.
Triturate the oil with cold diethyl ether or hexane to induce solidification. Use strictly anhydrous solvents.
Low Yield
Incomplete condensation (Equilibrium issue).
Add molecular sieves (4Å) to the reaction flask or extend reflux time. Ensure acid catalyst is fresh.
Aldehyde Peak Persists
Insufficient amine or steric hindrance.
Increase amine equivalents to 2.5 eq. Switch solvent to higher boiling point (e.g., Toluene) and use Dean-Stark trap.
Hydrolysis on Storage
Schiff bases are moisture sensitive.
Store product in a desiccator. If analyzing by NMR, use filtered through basic alumina to remove acidic impurities.
References
Schiff Base Synthesis Fundamentals :
Qin, W., Long, S., Panunzio, M., & Biondi, S. (2013). Schiff Bases: A Short Survey on an Evergreen Chemistry Tool. Molecules, 18(10), 12264-12289.
[Link]
Macrocyclic Schiff Base Methodologies :
Vigato, P. A., & Tamburini, S. (2004). The challenge of cyclic and acyclic Schiff bases and related derivatives. Coordination Chemistry Reviews, 248(17-20), 1717-2128.
[Link]
Synthesis of Phenoxy-Propane Linked Dialdehydes :
Karakas, A., et al. (2007). Synthesis and Characterization of Some New Tetraaldehyde and Tetraketone Derivatives. Journal of Inclusion Phenomena and Macrocyclic Chemistry.
[Link]
High Dilution Technique:
Martell, A. E., & Hancock, R. D. (1996). Metal Complexes in Aqueous Solutions. Springer. (Foundational text on macrocyclic effect and synthesis).
Reaction of 1,3-Bis(3-formylphenoxy)propane with diamines
Application Note: Synthesis and Characterization of [2+2] Macrocyclic Schiff Bases via 1,3-Bis(3-formylphenoxy)propane Executive Summary This application note details the protocol for reacting 1,3-bis(3-formylphenoxy)pro...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Synthesis and Characterization of [2+2] Macrocyclic Schiff Bases via 1,3-Bis(3-formylphenoxy)propane
Executive Summary
This application note details the protocol for reacting 1,3-bis(3-formylphenoxy)propane with various diamines (e.g., 1,2-diaminoethane, 1,3-diaminopropane). While simple mixing often yields amorphous polymers, this guide focuses on the controlled synthesis of [2+2] Macrocyclic Schiff Bases . These macrocycles are critical scaffolds in supramolecular chemistry, serving as ionophores for metal sensing, catalysts, and antimicrobial agents.
Key Technical Insight: The meta (3-position) substitution of the formyl group on the phenoxy rings creates a specific geometry that disfavors [1+1] cyclization, thereby promoting the formation of larger [2+2] macrocycles (2 dialdehydes + 2 diamines) or [3+3] architectures under high-dilution conditions.
Mechanistic Principles & Logic
The reaction is a reversible condensation between a carbonyl group (aldehyde) and a primary amine to form an imine (azomethine,
) bond, releasing water.
Critical Control Points:
Equilibrium Control: As the reaction is reversible, removing water (Dean-Stark trap or molecular sieves) or using anhydrous solvents drives the equilibrium toward the Schiff base.
Kinetic vs. Thermodynamic Control:
High Concentration: Favors linear oligomers and polymers (intermolecular reaction).
High Dilution: Favors macrocyclization (intramolecular reaction) by keeping reactive ends of the same molecule in proximity relative to other molecules.
Template Effect: The presence of a metal ion (e.g.,
, ) can pre-organize the ligands, "wrapping" the reactants into a cyclic conformation before the bond forms.
Visual Logic: Reaction Pathway Selection
Figure 1: Decision matrix for synthesis conditions.[1] High dilution is the preferred metal-free route for macrocycles.
Experimental Protocols
Materials & Reagents
Precursor: 1,3-Bis(3-formylphenoxy)propane (Synthesized via Williamson ether synthesis of 3-hydroxybenzaldehyde and 1,3-dibromopropane).
Diamines: 1,2-Diaminoethane (ethylenediamine) or 1,3-diaminopropane.
Solvent: Absolute Ethanol or Methanol (Anhydrous is preferred).
Protocol A: Metal-Free Synthesis of [2+2] Macrocycle (High Dilution Method)
Best for generating free ligands for biological screening.
Preparation of Dialdehyde Solution:
Dissolve 1.0 mmol (approx. 0.284 g) of 1,3-bis(3-formylphenoxy)propane in 40 mL of absolute ethanol in a round-bottom flask. Heat to 60°C to ensure complete dissolution.
Preparation of Diamine Solution:
Dissolve 1.0 mmol of the diamine (e.g., 0.06 g of ethylenediamine) in 40 mL of absolute ethanol.
Catalytic Activation:
Add 2-3 drops of glacial acetic acid to the dialdehyde solution. This protonates the carbonyl oxygen, increasing electrophilicity.
Controlled Addition (The Critical Step):
Add the diamine solution to the stirring dialdehyde solution dropwise over a period of 1–2 hours using a pressure-equalizing dropping funnel.
Why? This maintains a low instantaneous concentration of unreacted amine, statistically favoring the reaction of the amine end of a growing chain with its own tail (cyclization) rather than a new molecule (polymerization).
Reflux:
Reflux the mixture at 78°C for 6–8 hours. The solution may turn yellow/orange, indicating imine formation.
Isolation:
Concentrate the solvent to ~20% volume using a rotary evaporator.
Cool to 4°C overnight.
Filter the resulting precipitate.[3][4] Wash with cold ethanol and diethyl ether.
Purification:
Recrystallize from a
/Ethanol (1:1) mixture.
Protocol B: Reduction to Macrocyclic Polyamine
Schiff bases are hydrolytically unstable. Reduction yields a stable amine macrocycle.
Suspend the isolated Schiff base macrocycle (from Protocol A) in methanol (30 mL).
Cool to 0°C in an ice bath.
Add
(10 equivalents) in small portions over 30 minutes.
Stir at room temperature for 12 hours.
Acidify with dilute HCl to pH 2 (destroys excess borohydride), then basify with NaOH to pH 10.
Extract with Dichloromethane (DCM), dry over
, and evaporate.
Characterization & Validation
To ensure the product is the desired macrocycle and not a polymer, the following validation steps are mandatory.
Figure 2: Step-by-step synthesis workflow for Protocol A.
Applications & Troubleshooting
Applications
Antimicrobial Agents: The macrocyclic Schiff bases derived from this precursor have shown efficacy against S. aureus and E. coli by interfering with bacterial cell wall synthesis [1].
Cation Sensing: The cavity size formed by the propyl linkers is ideal for encapsulating transition metals (
, ). This results in a colorimetric change or fluorescence quenching, useful for environmental sensing [2].
Troubleshooting Guide
Problem: Gummy/Sticky product.
Cause: Oligomerization due to fast addition or wet solvents.
Solution: Recrystallize multiple times or use a template ion (e.g.,
) during synthesis to force cyclization.
Problem: Low Yield.
Cause: Hydrolysis of the imine bond during workup.
Solution: Ensure workup is neutral/basic; avoid acidic aqueous washes unless reducing the compound.
References
Antimicrobial Activity of Schiff Bases:
Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies.
Source:
Macrocycle Synthesis Strategy:
Synthesis of [2+2] Schiff base macrocycles by a solvent templating strategy.
Source:
General Protocol for Bis(formylphenoxy)alkane Macrocycles:
Synthesis and Characterization of Macrocyclic Schiff Bases.
Source:
Application and Protocol Guide for the Synthesis of Novel Bis(N-Heterocyclic Carbene) Copper(I) Complexes from 1,3-Bis(3-formylphenoxy)propane
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Emerging Role of Bis(NHC)-Copper Complexes in Catalysis N-Heterocyclic carbenes (NHCs) h...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Emerging Role of Bis(NHC)-Copper Complexes in Catalysis
N-Heterocyclic carbenes (NHCs) have solidified their position as a dominant class of ligands in organometallic chemistry and catalysis. Their strong σ-donating properties and tunable steric and electronic profiles have made them indispensable for stabilizing a wide array of metal centers and facilitating challenging chemical transformations.[1][2] When combined with copper, a cost-effective and abundant metal, NHC ligands have given rise to a plethora of highly active catalysts.[1][3] These copper-NHC complexes have demonstrated remarkable efficacy in a variety of organic reactions, including hydrosilylation, cycloaddition reactions, and cross-coupling reactions, which are fundamental to modern synthetic chemistry and drug discovery.[4][5][6]
This guide focuses on the use of a specific, structurally versatile precursor, 1,3-bis(3-formylphenoxy)propane , for the synthesis of novel bis(NHC) copper(I) complexes. The flexible propane linker in this precursor allows for the formation of pincer-type or bridging bis(NHC) ligands, which can confer unique stability and reactivity upon the copper center.[7] Such complexes are of significant interest for their potential applications in catalysis, particularly in Ullmann-type C-N and C-O cross-coupling reactions, which are crucial for the synthesis of many pharmaceutical compounds.[4]
This document provides a comprehensive, step-by-step guide for the synthesis of the bis(imidazolium) salt precursor from 1,3-bis(3-formylphenoxy)propane, its subsequent conversion to a bis(NHC)-copper(I) complex, and protocols for its characterization and potential catalytic applications. The methodologies described herein are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.
I. Synthesis of the Precursor: 1,3-Bis(3-formylphenoxy)propane
The journey to the target NHC-copper complex begins with the synthesis of the dialdehyde precursor. A reliable and high-yielding method for this is the Williamson ether synthesis, a classic and robust method for forming ether linkages.[8][9] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.[8]
Protocol 1: Williamson Ether Synthesis of 1,3-Bis(3-formylphenoxy)propane
Reaction Scheme:
Caption: Synthesis of 1,3-bis(3-formylphenoxy)propane.
Materials:
Reagent
Molar Mass ( g/mol )
Amount
Molar Equivalents
3-Hydroxybenzaldehyde
122.12
10.0 g
2.0
1,3-Dibromopropane
201.89
8.27 g
1.0
Potassium Carbonate (K₂CO₃)
138.21
16.9 g
3.0
N,N-Dimethylformamide (DMF)
73.09
150 mL
-
Procedure:
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-hydroxybenzaldehyde (10.0 g, 81.9 mmol) and potassium carbonate (16.9 g, 122.8 mmol).
Add 150 mL of DMF to the flask.
Stir the mixture at room temperature for 15 minutes to ensure good dispersion.
Add 1,3-dibromopropane (4.18 mL, 8.27 g, 41.0 mmol) dropwise to the stirring suspension.
Heat the reaction mixture to 80°C and maintain this temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature.
Pour the mixture into 500 mL of cold water with vigorous stirring. A precipitate will form.
Collect the solid by vacuum filtration and wash thoroughly with water.
Recrystallize the crude product from ethanol to afford pure 1,3-bis(3-formylphenoxy)propane as a white solid.
Dry the product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.
II. Synthesis of the Bis(imidazolium) Salt: The NHC Precursor
The dialdehyde is the foundational block for constructing the bis(imidazolium) salt. This is typically a two-step process involving the formation of a di-imine intermediate, followed by cyclization to form the two imidazolium rings.[10][11]
Protocol 2: Two-Step Synthesis of the Bis(imidazolium) Salt
Workflow:
Caption: Workflow for bis(imidazolium) salt synthesis.
Step 1: Synthesis of the Di-imine Intermediate
In a round-bottom flask, dissolve 1,3-bis(3-formylphenoxy)propane (10.0 g, 31.8 mmol) in methanol (200 mL).
Add a catalytic amount of formic acid (5-10 drops).
Stir the mixture at room temperature for 24 hours. A precipitate should form.
Collect the di-imine product by vacuum filtration, wash with cold methanol, and dry under vacuum.
Step 2: Cyclization to the Bis(imidazolium) Salt
Suspend the dried di-imine intermediate in ethyl acetate (approx. 10 mL per mmol of di-imine).
Add paraformaldehyde (2.2 equivalents) and chlorotrimethylsilane (TMSCl) (2.2 equivalents).
Heat the mixture to 70°C and stir for 24-48 hours.
The bis(imidazolium) salt will precipitate from the reaction mixture.
Collect the solid by vacuum filtration, wash with ethyl acetate, and dry under vacuum.
The product can be further purified by recrystallization if necessary. Characterize by ¹H NMR and ¹³C NMR. The disappearance of the imine C-H signal and the appearance of the new imidazolium C-H proton signal (typically δ 9-11 ppm) in the ¹H NMR spectrum are indicative of successful cyclization.
III. Synthesis of the Bis(NHC)-Copper(I) Complex
With the air-stable bis(imidazolium) salt in hand, the final step is the metallation to form the desired bis(NHC)-copper(I) complex. There are several reliable methods to achieve this.[1][5] A common and straightforward approach involves the reaction of the imidazolium salt with a copper(I) source in the presence of a base.
Protocol 3: Synthesis of the Bis(NHC)-Copper(I) Complex
Reaction Scheme:
Caption: General synthesis of the bis(NHC)-copper(I) complex.
Materials:
Reagent
Amount
Molar Equivalents
Bis(imidazolium) Salt
1.0 g
1.0
Copper(I) Chloride (CuCl)
1.1 eq. per imidazolium unit
2.2
Sodium tert-butoxide (NaOtBu)
1.1 eq. per imidazolium unit
2.2
Anhydrous THF
50 mL
-
Procedure:
Strictly under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) , add the bis(imidazolium) salt (1.0 g) and sodium tert-butoxide to a Schlenk flask.
Add anhydrous THF (50 mL) and stir the suspension at room temperature for 30 minutes. This step generates the free NHC in situ.
In a separate Schlenk flask, suspend copper(I) chloride in anhydrous THF.
Transfer the NHC-containing suspension to the CuCl suspension via cannula.
Stir the reaction mixture at room temperature for 12-24 hours.
The reaction mixture may change color, and a precipitate may form.
Remove the solvent under vacuum.
The crude product can be purified by washing with a non-polar solvent like hexane to remove any unreacted starting materials, followed by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).
Characterize the final complex by ¹H NMR, ¹³C NMR, elemental analysis, and, if possible, X-ray crystallography to confirm its structure.
IV. Characterization Data
The following table provides expected characterization data for the key compounds. Actual values should be determined experimentally.
Absence of NCHN proton. Shifts in aromatic and alkyl protons compared to the salt.
~180-190 (Ccarbene), other signals shifted compared to the salt.
Expected isotopic pattern for [M]⁺ or relevant fragments.
V. Application: Catalytic Ullmann-Type C-N Coupling
Bis(NHC)-copper complexes have shown great promise as catalysts for Ullmann-type cross-coupling reactions, which are vital for the synthesis of pharmaceuticals and other fine chemicals.[4] The following is a general protocol for the coupling of an aryl halide with an amine.
Protocol 4: General Procedure for Catalytic C-N Coupling
In a reaction vial under an inert atmosphere, add the aryl halide (1.0 mmol), the amine (1.2 mmol), a base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol), and the bis(NHC)-copper(I) complex (0.01-0.05 mmol, 1-5 mol%).
Add a suitable solvent (e.g., toluene, dioxane, or DMF) (2-3 mL).
Seal the vial and heat the reaction mixture at 80-120°C for the required time (typically 12-24 hours).
Monitor the reaction by TLC or GC-MS.
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a short pad of silica gel to remove the catalyst and inorganic salts.
Concentrate the filtrate and purify the product by column chromatography.
VI. Conclusion and Outlook
This guide provides a detailed and logical pathway for the synthesis and application of novel bis(NHC)-copper(I) complexes derived from the versatile precursor, 1,3-bis(3-formylphenoxy)propane. The protocols are based on established and reliable synthetic methodologies, offering a solid foundation for researchers to explore this exciting class of catalysts. The flexibility of the precursor allows for the potential synthesis of a library of related ligands by varying the primary amine used in the imidazolium salt formation, thereby enabling the fine-tuning of the catalyst's steric and electronic properties for specific applications in drug discovery and development.
References
Diez-Gonzalez, S., & Nolan, S. P. (2007). Copper, Nickel, and Gold N-Heterocyclic Carbene Complexes in Catalysis. Coordination Chemistry Reviews, 251(5-6), 874-883. [Link]
Domyati, F. M., El-Etri, M. M., & Cundari, T. R. (2019). C−X (X = N, O) Cross-Coupling Reactions Catalyzed by Copper-Pincer Bis(N-Heterocyclic Carbene) Complexes. Frontiers in Chemistry, 7, 49. [Link]
Gawande, M. B., et al. (2013). Application of N-heterocyclic carbene–Cu(I) complexes as catalysts in organic synthesis: a review. RSC Advances, 3(44), 21339-21367. [Link]
Domyati, F. M. (2017). Synthesis, characterization, and reactivity studies of copper (I) complexes of pincer N-heterocyclic carbenes bearing electron-donating and electron-withdrawing wingtip substituents. Oklahoma State University. [Link]
Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic carbene (NHC) ligands and their application in catalysis. Chemical Society Reviews, 40(10), 5151-5169. [Link]
Santoro, O., et al. (2013). Synthesis and characterization of [Cu(NHC)2]X complexes: catalytic and mechanistic studies of hydrosilylation reactions. Dalton Transactions, 42(20), 7358-7368. [Link]
Lazreg, F., et al. (2015). Copper–NHC Complexes in Catalysis. Chemical Reviews, 115(9), 3435-3492. [Link]
Sarkar, B., et al. (2017). Structural and Spectroscopic Characterization of Trinuclear Ag(I)/Cu(I)-N-Heterocyclic Carbene Clusters. ChemistrySelect, 2(35), 11611-11616. [Link]
Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. [Link]
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
Iqbal, M. A., et al. (2017). A Simple and Practical Bis-N-Heterocyclic Carbene as an Efficient Ligand in Cu-Catalyzed Glaser Reaction. Molecules, 22(7), 1084. [Link]
Tubaro, C., et al. (2010). [(NHC)CuX] complexes: Synthesis, characterization and catalytic activities in reduction reactions and Click Chemistry. On the advantage of using well-defined catalytic systems. Dalton Transactions, 39(41), 9843-9852. [Link]
U.S. Patent No. 7,109,348 B1. (2006). Synthesis of 1,3 distributed imidazolium salts.
Herrmann, W. A., et al. (2007). Development of N-Heterocyclic Carbene–Copper Complexes for 1,3-Halogen Migration. Organometallics, 26(24), 5966-5975. [Link]
Delaude, L., et al. (2007). Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl. Beilstein Journal of Organic Chemistry, 3, 22. [Link]
Santoro, O., et al. (2013). A general synthetic route to [Cu(X)(NHC)] (NHC = N-heterocyclic carbene, X = Cl, Br, I) complexes. Chemical Communications, 49(89), 10482-10484. [Link]
Organ, M. G., et al. (2006). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry, 2, 17. [Link]
Fard, M. A., et al. (2010). New polyamides based on 1,3-bis(4-carboxy phenoxy) propane and hydantoin derivatives: Synthesis and properties. Bulletin of the Chemical Society of Ethiopia, 24(1), 55-64. [Link]
Technical Support Center: Optimizing the Synthesis of 1,3-Bis(3-formylphenoxy)propane
Welcome to the technical support center for the synthesis of 1,3-Bis(3-formylphenoxy)propane. This guide is designed for researchers, medicinal chemists, and process development scientists.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 1,3-Bis(3-formylphenoxy)propane. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth answers to frequently asked questions and detailed troubleshooting protocols to help you optimize your reaction yield and purity. Our approach is grounded in established chemical principles and field-proven experience to ensure you can navigate the complexities of this synthesis with confidence.
The synthesis of 1,3-Bis(3-formylphenoxy)propane is a classic example of a double Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution (SN2) of a dihaloalkane (1,3-dibromopropane) by a phenoxide (the deprotonated form of 3-hydroxybenzaldehyde). While straightforward in principle, achieving high yields requires careful control of several experimental variables.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for the synthesis of 1,3-Bis(3-formylphenoxy)propane?
The reaction proceeds via a Williamson ether synthesis, which follows an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2][3] The process involves two main steps that occur twice for each molecule of 1,3-dibromopropane:
Deprotonation: A base is used to deprotonate the hydroxyl group of 3-hydroxybenzaldehyde, forming a highly nucleophilic phenoxide ion.
Nucleophilic Attack: The phenoxide ion then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,3-dibromopropane. This attack displaces a bromide ion (a good leaving group) in a concerted, one-step mechanism, forming a C-O ether bond.[1][2] This process repeats on the other end of the propane chain to form the final dialdehyde product.
Q2: What are the critical starting materials and reagents for this synthesis?
The core components are:
Phenol: 3-Hydroxybenzaldehyde
Alkylating Agent: 1,3-Dibromopropane (preferred) or 1,3-Dichloropropane
Base: Potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH) are common. Stronger bases like sodium hydride (NaH) can also be used but require strictly anhydrous conditions.[1][4]
Solvent: A polar aprotic solvent is crucial for high yields. N,N-Dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO) are excellent choices as they effectively solvate the cation of the base but do not hydrogen-bond with the phenoxide nucleophile, leaving it highly reactive.[1][4][5]
Q3: What yield can I realistically expect from this synthesis?
For laboratory-scale Williamson ether syntheses, yields can range broadly from 50% to over 95%.[1][2][4] A well-optimized procedure using high-purity reagents, anhydrous polar aprotic solvents, and appropriate temperatures should consistently yield results in the upper end of this range. Industrial processes often achieve near-quantitative conversion.[1]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format.
Q4: My reaction yield is consistently low. What are the most likely causes?
Low yield is the most common issue and can stem from several factors. A systematic approach is the best way to diagnose the problem.
Problem
Potential Cause
Recommended Solution & Scientific Rationale
Low or No Product Formation
Incomplete Deprotonation: The base may not be strong enough or used in sufficient quantity to fully deprotonate the 3-hydroxybenzaldehyde. The pKa of a phenol is ~10, so a base that generates a conjugate acid with a pKa > 10 is required.
Ensure you are using at least two equivalents of base for every one equivalent of 3-hydroxybenzaldehyde. For a less reactive system, consider a stronger base like potassium hydroxide (KOH) or, under anhydrous conditions, sodium hydride (NaH).[6]
Presence of Moisture: Water will protonate the highly reactive phenoxide, quenching the nucleophile before it can react with the alkyl halide.[6][7]
Use anhydrous solvents and thoroughly dry all glassware before use. If using a hygroscopic base like KOH, consider using freshly opened or dried pellets. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.[4]
Insufficient Reaction Time/Temperature: The reaction may not have reached completion. SN2 reactions require sufficient thermal energy to overcome the activation barrier.
Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical Williamson reaction is conducted at 50-100 °C for 1-8 hours.[1][4] If the reaction stalls, consider increasing the temperature in 10 °C increments or extending the reaction time.
Mixture of Products and Starting Material
Poor Alkylating Agent Reactivity: While 1,3-dibromopropane is a good substrate, alkyl bromides are less reactive than alkyl iodides.
Add a catalytic amount (5-10 mol%) of potassium iodide (KI) or sodium iodide (NaI). This initiates an in situ Finkelstein reaction, converting the more sluggish alkyl bromide to the highly reactive alkyl iodide, which significantly accelerates the SN2 reaction.[6][7]
Side Reactions: Although 1,3-dibromopropane is a primary halide and less prone to elimination, high temperatures can favor the E2 elimination pathway, especially with a strong, sterically hindered base.[4][6] C-alkylation of the phenoxide ring is another possible, though less common, side reaction.[4]
Lower the reaction temperature.[4] High temperatures favor elimination over substitution.[5] Ensure a non-hindered base like K₂CO₃ or KOH is used.
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting decision tree for diagnosing low reaction yield.
Q5: I am having difficulty with the reaction workup and purification. Any advice?
A clean workup is essential for obtaining a pure product.
Problem: Emulsion during aqueous extraction.
Cause: High concentration of salts or polar solvents like DMF can cause emulsions.
Solution: Dilute the reaction mixture with more water and a less polar organic solvent like ethyl acetate or diethyl ether. A wash with brine (saturated NaCl solution) can also help break up emulsions by increasing the ionic strength of the aqueous phase.[4]
Problem: Product is difficult to purify by column chromatography.
Cause: The product and potential byproducts (e.g., the mono-alkylated intermediate) may have similar polarities.
Solution: Ensure the reaction has gone to completion by TLC to minimize the presence of intermediates. For chromatography, use a shallow solvent gradient (e.g., starting with a low percentage of ethyl acetate in hexanes and increasing slowly) to improve separation. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be a highly effective alternative to chromatography.
Optimized Experimental Protocols
Here we provide two robust protocols. The first is a standard procedure, and the second utilizes Phase-Transfer Catalysis for potentially milder conditions and easier setup.
Protocol 1: Standard Williamson Ether Synthesis
This protocol uses standard laboratory reagents and conditions.
Reaction Setup Workflow
Caption: Standard experimental workflow for the synthesis.
Step-by-Step Methodology:
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-hydroxybenzaldehyde (2.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and anhydrous DMF.
Stir the mixture and heat to 80 °C.
Slowly add 1,3-dibromopropane (1.0 eq) dropwise over 10 minutes.
Maintain the temperature and stir the reaction mixture vigorously. Monitor the reaction's progress by TLC (staining with potassium permanganate can help visualize the spots). The reaction is typically complete in 4-6 hours.
Once the starting material is consumed, cool the reaction to room temperature.
Pour the reaction mixture into a separatory funnel containing deionized water.
Extract the aqueous layer three times with ethyl acetate.
Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]
Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield 1,3-Bis(3-formylphenoxy)propane.
Protocol 2: Optimized Synthesis using Phase-Transfer Catalysis (PTC)
PTC is an excellent method for this reaction, as it avoids the need for expensive anhydrous solvents and can accelerate reaction rates.[8] A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), shuttles the phenoxide from the solid or aqueous phase into the organic phase to react.[4][9]
Step-by-Step Methodology:
In a round-bottom flask, combine 3-hydroxybenzaldehyde (2.0 eq), potassium hydroxide (KOH, 3.0 eq), 1,3-dibromopropane (1.0 eq), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.1 eq).
Add toluene as the organic solvent. Note that an anhydrous solvent is not strictly necessary.[9][10]
Heat the biphasic mixture to 90 °C and stir vigorously to ensure efficient mixing between the phases.
Monitor the reaction by TLC. The reaction is often faster under PTC conditions.
After completion, cool the mixture and add water to dissolve the salts.
Separate the organic layer, and extract the aqueous layer with toluene.
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
Purify the crude product as described in Protocol 1.
Table of Optimized Reaction Parameters
Parameter
Recommended Condition
Rationale
Stoichiometry
2.1 eq. Phenol : 1.0 eq. Dihalide
A slight excess of the phenol ensures the more expensive dihalide is fully consumed.
Base
K₂CO₃ or KOH (2.5 - 3.0 eq)
K₂CO₃ is a milder base suitable for standard conditions. KOH is stronger and effective for PTC. An excess ensures complete deprotonation.
Solvent
DMF, Acetonitrile (Standard) or Toluene (PTC)
Polar aprotic solvents enhance nucleophilicity.[1][5] Toluene is a good, less polar choice for PTC.
Temperature
70 - 90 °C
Provides a good balance between reaction rate and minimizing side reactions like elimination.[2][4]
Catalyst
KI (Standard) or TBAB (PTC)
KI generates a more reactive alkylating agent in situ.[6] TBAB facilitates inter-phase transport of the nucleophile.[1][9]
References
Williamson ether synthesis - Wikipedia. (n.d.).
Improving reaction conditions for Williamson ether synthesis - Benchchem. (2025).
Optimization of reaction conditions for Williamson ether synthesis of pyridinyloxy compounds. - Benchchem. (2025).
Williamson Ether Synthesis Explained - Crown. (2025, December 4).
An Ether Synthesis Using Phase Transfer Catalysis - ACS Public
An Ether Synthesis Using Phase Transfer Catalysis | Journal of Chemical Educ
Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations - TailoredRead. (2025, September 16).
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. (n.d.).
Purification and recrystallization solvents for 1,3-Bis(3-formylphenoxy)propane
Welcome to the technical support resource for the purification of 1,3-Bis(3-formylphenoxy)propane. This guide is designed for researchers, medicinal chemists, and materials scientists who are working with this versatile...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for the purification of 1,3-Bis(3-formylphenoxy)propane. This guide is designed for researchers, medicinal chemists, and materials scientists who are working with this versatile dialdehyde intermediate. Recrystallization is a powerful technique for purification, but its success is highly dependent on the right conditions. This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you achieve high purity and yield.
Q1: I have a crude sample of 1,3-Bis(3-formylphenoxy)propane. Where do I even begin with selecting a recrystallization solvent?
A1: Selecting the right solvent is the most critical step for successful recrystallization. The guiding principle is that the desired compound should be highly soluble in the hot solvent but poorly soluble in the same solvent when cold.[1] For 1,3-Bis(3-formylphenoxy)propane, its structure provides key clues. It possesses a moderately polar character due to the two aromatic ether linkages and two aldehyde groups, balanced by the nonpolar phenyl rings and propane linker.
Therefore, you should start by screening solvents of intermediate polarity. A logical first choice would be alcohols like ethanol or isopropanol , or ketones like acetone . Extremely nonpolar solvents (e.g., hexane) are unlikely to dissolve the compound even when hot, while highly polar solvents (e.g., water) may not dissolve it at all.
A systematic approach using small-scale solubility tests is the most efficient method.[2] See the detailed protocol for this in the "Experimental Protocols" section below.
Q2: Should I use a single solvent or a mixed-solvent system?
A2: This depends entirely on the results of your solubility tests.
A single-solvent system is ideal. If you find a solvent that dissolves your compound well when boiling but poorly when cold, this is the most straightforward approach.[2] For compounds of this type, solvents like ethanol or ethyl acetate are often good candidates.[3]
A mixed-solvent system is a powerful alternative when no single solvent provides the desired solubility profile.[4] This typically involves pairing a "good" solvent (in which the compound is highly soluble) with a "poor" solvent (in which the compound is insoluble or sparingly soluble). The two solvents must be miscible. For 1,3-Bis(3-formylphenoxy)propane, common and effective pairs to investigate include:
The procedure involves dissolving the compound in a minimal amount of the hot "good" solvent and then adding the "poor" solvent dropwise until the solution becomes faintly cloudy (the saturation point). A drop or two of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Q3: My compound "oiled out" instead of forming crystals. What went wrong and how can I fix it?
A3: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of a solid. It can also happen if the concentration of the solute is too high or if the solution cools too rapidly.
Here are several strategies to combat this issue:
Re-heat and Add More Solvent: The most common cause is that the solution is too concentrated. Re-heat the mixture until the oil redissolves, add a small amount of additional hot solvent to decrease the saturation level, and allow it to cool more slowly.
Lower the Boiling Point of the Solvent System: If using a high-boiling solvent, the saturation temperature may be above your compound's melting point. Switch to a lower-boiling solvent or solvent system.
Encourage Slower Cooling: Rapid cooling promotes oiling. After heating, place the flask on a wooden block or in a warm water bath to insulate it, allowing for gradual temperature decrease. Do not place the hot flask directly into an ice bath.
Use a Mixed-Solvent System: If oiling persists in a single solvent, switching to a two-solvent system can be very effective. The gradual addition of the "poor" solvent allows you to approach the saturation point more gently at a lower temperature.
Q4: I've let my solution cool, but no crystals have formed. What should I do?
A4: This is a common issue indicating that the solution is not yet sufficiently supersaturated, or that crystal nucleation has not been initiated. Try the following techniques in order:
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
Add a Seed Crystal: If you have a small amount of pure, solid 1,3-Bis(3-formylphenoxy)propane, add a tiny crystal to the solution. This provides a perfect template for further crystal growth.
Cool in an Ice Bath: Once the solution has reached room temperature, further cooling in an ice-water bath will decrease the compound's solubility and can induce crystallization.
Reduce Solvent Volume: It's possible you added too much solvent initially. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Then, allow it to cool again.
Q5: My final yield is very low. How can I improve it?
A5: A low yield can result from several factors. Consider these points:
Excess Solvent: Using too much solvent is the most frequent cause of low recovery, as a significant portion of your compound will remain dissolved in the mother liquor. Use only the minimum amount of hot solvent required to fully dissolve your crude product.[6]
Premature Crystallization: If the compound crystallizes during a hot gravity filtration step, you will lose product on the filter paper. To prevent this, use a slight excess of hot solvent before filtering and keep your funnel and receiving flask warm.
Incomplete Crystallization: Ensure you have allowed sufficient time for cooling and have used an ice bath to maximize precipitation before filtration.
Check the Mother Liquor: After filtering your crystals, you can try to obtain a "second crop" by boiling off some of the solvent from the filtrate and cooling it again. Note that this second crop may be less pure than the first.
Data & Protocols
Solvent Selection Guide
The following table provides a starting point for your solvent screening experiments. The suitability is predicted based on the structure of 1,3-Bis(3-formylphenoxy)propane and data from analogous diaryl ether compounds.[3][7]
Solvent
Boiling Point (°C)
Polarity
Rationale / Expected Outcome
Hexane
69
Nonpolar
Poor Solvent. Unlikely to dissolve the compound even when hot. Useful as an anti-solvent in a mixed pair.
Toluene
111
Nonpolar (Aromatic)
May have sufficient solvating power when hot due to aromatic interactions. Worth testing.
Ethyl Acetate
77
Intermediate
Good Candidate. The ester group offers moderate polarity. Often works well for compounds with ether and carbonyl functionalities.
Acetone
56
Intermediate
Good Candidate. A versatile polar aprotic solvent. Its low boiling point makes for easy removal.
Isopropanol
82
Intermediate (Polar Protic)
Strong Candidate. Often a good choice for aromatic compounds with polar groups.
Ethanol
78
Intermediate (Polar Protic)
Strong Candidate. One of the most common and effective recrystallization solvents for moderately polar organic solids.[3]
Methanol
65
Polar Protic
May be too polar, potentially acting as a "good" solvent even when cold. More likely useful in a mixed system with water.
Water
100
Highly Polar
Poor Solvent. Unlikely to dissolve the compound. Useful as an anti-solvent with a miscible organic solvent like ethanol or acetone.
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
This procedure helps you quickly identify a promising solvent or solvent pair using a minimal amount of your crude material.
Place approximately 20-30 mg of crude 1,3-Bis(3-formylphenoxy)propane into several small test tubes.
To each tube, add a different candidate solvent (e.g., ethanol, ethyl acetate, toluene) dropwise at room temperature, swirling after each drop.
If the solid dissolves completely at room temperature in less than ~0.5 mL of solvent, that solvent is unsuitable for single-solvent recrystallization but may be a "good" solvent for a mixed pair.
If the solid does not dissolve, place the test tube in a hot water or sand bath and heat to the solvent's boiling point. Continue adding the hot solvent dropwise until the solid just dissolves.
Remove the test tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath.
An ideal solvent is one in which the compound dissolves completely when hot but forms a large volume of crystalline precipitate upon cooling.
Protocol 2: General Recrystallization Procedure (Single Solvent)
Place the crude 1,3-Bis(3-formylphenoxy)propane in an Erlenmeyer flask (the flask size should be such that the solvent will fill it to about one-third to one-half of its volume).
Add a small amount of the chosen solvent (from Protocol 1) to the flask, enough to create a slurry. Add a boiling chip or a magnetic stir bar.
Heat the mixture to a gentle boil on a hot plate with stirring.
Add more hot solvent in small portions until the solid completely dissolves. Avoid adding a large excess.
Optional: If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.
Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
Allow the crystals to dry completely under vacuum on the filter, and then transfer them to a watch glass to air-dry. Determine the yield and melting point to assess purity.
Visual Workflow & Logic Diagrams
Recrystallization Workflow
The following diagram outlines the general workflow for purifying a crude solid product via recrystallization.
Caption: General workflow for purification by recrystallization.
Troubleshooting Logic
This flowchart provides a decision-making guide for common issues encountered during crystallization.
Caption: Decision tree for troubleshooting crystallization problems.
References
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved February 24, 2026, from [Link]
LookChem. (n.d.). 1,3-bis(3-formyl-2-hydroxyphenoxy)propane. Retrieved February 24, 2026, from [Link]
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved February 24, 2026, from [Link]
Elsevier. (1993). 1,2-Bis(carboxyphenoxy)arylenes and aramids and polyarylates therefrom: synthesis and properties. Polymer, 34(12), 2469-2479. Retrieved February 24, 2026, from [Link]
PrepChem.com. (n.d.). Synthesis of 1-(3'-aminophenyl)-2-(formyl-amino)-propane. Retrieved February 24, 2026, from [Link]
University of Colorado Boulder. (n.d.). 1,3-Bis(p-carboxyphenoxy) propane/hexane (CPP or CPH) Preparation. Retrieved February 24, 2026, from [Link]
ResearchGate. (2010). New polyamides based on 1,3-bis(4-carboxy phenoxy) propane and hydantoin derivatives: Synthesis and properties. Bulletin of the Chemical Society of Ethiopia, 24(1). Retrieved February 24, 2026, from [Link]
Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals, Sixth Edition. Butterworth-Heinemann. Retrieved February 24, 2026, from [Link]
Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved February 24, 2026, from [Link]
Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved February 24, 2026, from [Link]
The Organic Chemistry Tutor. (2020, October 6). Diels Alder Reaction Experiment Part 3, Recrystallization and Melting Point. YouTube. Retrieved February 24, 2026, from [Link]
Beilstein-Institut. (2017). Synthesis of bis(aryloxy)fluoromethanes using a heterodihalocarbene strategy. Beilstein Journal of Organic Chemistry, 13, 1008–1014. Retrieved February 24, 2026, from [Link]
Google Patents. (n.d.). Catalytic dehydration of aryl alcohols to diaryl ethers.
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 24, 2026, from [Link]
Technical Support Center: Enhancing the Solubility of 1,3-Bis(3-formylphenoxy)propane in Ethanol
Prepared by the Senior Application Scientist Team Welcome to the technical support center for handling 1,3-Bis(3-formylphenoxy)propane. This guide is designed for researchers, chemists, and formulation scientists who may...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for handling 1,3-Bis(3-formylphenoxy)propane. This guide is designed for researchers, chemists, and formulation scientists who may encounter challenges with the solubility of this compound, particularly in ethanol-based systems. We will explore the underlying scientific principles, provide step-by-step troubleshooting protocols, and offer practical solutions to ensure the successful preparation of your solutions.
Understanding the Challenge: The Physicochemical Profile of 1,3-Bis(3-formylphenoxy)propane
1,3-Bis(3-formylphenoxy)propane is a relatively large aromatic molecule. Its structure, featuring two phenyl rings and a flexible propane linker, contributes significantly to its hydrophobic character. While the two formyl (aldehyde) groups and ether linkages introduce some polarity, the molecule's large non-polar surface area often leads to limited solubility in polar protic solvents like ethanol. The principle of "like dissolves like" dictates that a solute dissolves best in a solvent with similar polarity; in this case, a polarity mismatch exists.[1]
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered during dissolution.
Q1: I'm trying to dissolve 1,3-Bis(3-formylphenoxy)propane directly in absolute ethanol at room temperature, but it's not working or is dissolving very slowly. Why?
A: This is a common observation. The molecular structure of 1,3-Bis(3-formylphenoxy)propane is dominated by two aromatic rings, making it substantially non-polar. Ethanol, while less polar than water, is still a polar solvent. The energy required to break the crystal lattice of the solid compound and solvate it with ethanol molecules is often unfavorable at room temperature, leading to poor solubility.
Q2: I heated the mixture, and the compound dissolved. However, it crashed out of solution as it cooled. What happened?
A: By heating, you provided the energy needed to dissolve the compound, likely creating a supersaturated solution. A supersaturated solution is thermodynamically unstable and holds more solute than it normally would at a lower temperature. Upon cooling, the solubility limit decreases, and the excess, unsolvated compound precipitates out of the solution.
Q3: Can I just keep heating the solution to make it work for my experiment?
A: While gentle warming can be an effective strategy to increase solubility, excessive or prolonged heat can be detrimental.[2] Aromatic aldehydes can be susceptible to oxidation or other degradation pathways at elevated temperatures. It is crucial to verify the thermal stability of your compound under your specific experimental conditions before relying solely on heat.[2]
Q4: I've seen recommendations to use DMSO or DMF. How does that help if my final solvent must be ethanol?
A: This refers to a powerful technique called co-solvency .[1][3] You would first dissolve your compound in a minimal amount of a very strong, compatible organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.[2] This stock is then carefully diluted into your primary solvent (ethanol). The small percentage of the co-solvent in the final solution helps keep the compound solvated.
Part 2: Troubleshooting Workflow & Experimental Protocols
If you are facing solubility issues, follow this logical workflow to identify the most effective method for your needs.
Caption: Troubleshooting workflow for dissolving 1,3-Bis(3-formylphenoxy)propane.
Protocol 1: Enhancement by Thermal & Mechanical Energy
This is the simplest first step and is often effective for achieving low to moderate concentrations.
Objective: To dissolve the compound using gentle heat and sonication.
Materials:
1,3-Bis(3-formylphenoxy)propane
Absolute Ethanol (or desired grade)
Glass vial with a screw cap
Magnetic stirrer and stir bar, or vortex mixer
Water bath sonicator
Warming plate or water bath set to 30-40°C
Procedure:
Weigh Compound: Accurately weigh the desired amount of 1,3-Bis(3-formylphenoxy)propane into the glass vial.
Add Solvent: Add the calculated volume of ethanol to reach your target concentration.
Initial Mixing: Add a magnetic stir bar and stir vigorously, or cap the vial and vortex for 1-2 minutes.
Apply Energy: Place the vial in a warm water bath (30-40°C) and transfer it to a sonicator. Sonicate for 10-15 minute intervals.
Inspect: After each interval, remove the vial and visually inspect for undissolved solid. If needed, vortex the vial and repeat the sonication.
Cool & Observe: Once fully dissolved, allow the solution to cool to room temperature. Observe for any signs of precipitation. If it remains clear, the method was successful for that concentration.
Protocol 2: The Co-Solvency Method for Challenging Concentrations
This is the most robust method for achieving higher, stable concentrations. It involves creating a concentrated stock in a strong solvent and then diluting it.
Technical Support Center: Troubleshooting Low Yields in 1,3-Bis(3-formylphenoxy)propane Macrocyclization
Welcome to the technical support center for the synthesis of macrocycles derived from 1,3-Bis(3-formylphenoxy)propane. This guide is designed for researchers, scientists, and drug development professionals encountering c...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of macrocycles derived from 1,3-Bis(3-formylphenoxy)propane. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields during this specific Schiff base macrocyclization. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you diagnose and resolve common experimental issues.
The reaction between a dialdehyde, such as 1,3-Bis(3-formylphenoxy)propane, and a diamine is a powerful method for constructing [n+n] macrocycles. However, the process is often plagued by competing side reactions, primarily intermolecular polymerization, which can drastically reduce the yield of the desired intramolecularly cyclized product.[1][2] This guide provides a structured approach to troubleshooting these challenges in a direct question-and-answer format.
Part 1: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments. Each answer provides a causal explanation and actionable protocols to improve your reaction outcomes.
Q1: My reaction yields are consistently low, and analysis of the crude product (e.g., by NMR or Mass Spectrometry) shows a complex mixture, likely containing oligomers and polymers. What is the primary cause and how can I favor the desired macrocycle?
A1: This is the most common challenge in macrocyclization. The formation of linear polymers and oligomers occurs when molecules of the open-chain precursor react with each other (intermolecularly) instead of reacting with themselves to close the ring (intramolecularly).[1][3] The success of the reaction hinges on ensuring the reactive ends of a single precursor molecule find each other before they find the reactive end of another molecule. The solution is to employ high-dilution conditions.[2][4][5]
Causality: According to kinetic principles, the intramolecular cyclization is a first-order reaction (rate depends on the concentration of the precursor), while the intermolecular polymerization is a second-order reaction (rate depends on the square of the precursor concentration). By significantly lowering the concentration, you disproportionately slow down the polymerization reaction, allowing the cyclization to become the dominant pathway.
Solution: The Pseudo-High Dilution Technique
Running reactions in extremely large volumes of solvent to achieve high dilution can be impractical. A more efficient method is "pseudo-high dilution," where the reactants are added very slowly to the reaction vessel.[4][6] This ensures that the instantaneous concentration of the reactive precursor remains extremely low at all times, thus favoring the intramolecular pathway.
Diagram: Competing Reaction Pathways
Caption: Logical flow showing how concentration dictates reaction outcome.
Protocol: Pseudo-High Dilution Macrocyclization
Setup: Place a large, round-bottom flask, equipped with a magnetic stirrer and reflux condenser, containing the bulk of the chosen solvent (e.g., Methanol, Acetonitrile, or Chloroform).
Reagent Solutions: Prepare two separate solutions in dropping funnels or syringe pumps:
Solution A: 1,3-Bis(3-formylphenoxy)propane (1.0 eq) dissolved in a portion of the solvent.
Solution B: The chosen diamine (1.0 eq) dissolved in another portion of the solvent.
Slow Addition: Heat the solvent in the flask to reflux. Add Solution A and Solution B dropwise and simultaneously to the refluxing solvent over a long period (typically 8-24 hours). The goal is to maintain an extremely low concentration of reactants in the flask.[7]
Reaction: After the addition is complete, allow the reaction to stir at reflux for an additional 12-24 hours to ensure completion.
Work-up: Cool the reaction mixture, remove the solvent under reduced pressure, and proceed with purification.
Parameter
Recommended Range
Rationale
Final Concentration
0.001 M - 0.005 M
Balances suppression of polymerization with practical solvent volumes.
Addition Time
8 - 24 hours
Ensures instantaneous concentration of reactants remains low.
Reaction Temperature
Reflux
Provides sufficient energy to overcome the activation barrier for imine formation.
Q2: I am not seeing the formation of a [2+2] macrocycle. Instead, the reaction seems to favor a different product distribution or fails to proceed. How can I direct the synthesis towards the desired [2+2] product?
A2: The condensation of a dialdehyde and a diamine can result in a dynamic library of products, including [1+1], [2+2], and [3+3] macrocycles, as well as oligomers.[8] The final product distribution is often governed by thermodynamic and kinetic factors. To selectively form a specific macrocycle, such as the [2+2] product, you can use a templating agent.[3][9]
Causality: The Template Effect
A template is typically a metal ion or a molecule that organizes the linear starting materials into a specific spatial arrangement that favors the formation of a particular macrocyclic product.[9][10] This "pre-organization" can occur through two main mechanisms:
Kinetic Template Effect: The template holds the reactive groups in the proper geometry, accelerating the desired intramolecular cyclization.[10][11]
Thermodynamic Template Effect: The template strongly binds to and stabilizes a specific macrocyclic product, shifting the overall reaction equilibrium towards the formation of that templated complex.[10][12]
For [2+2] Schiff base macrocycles, larger metal cations whose size is too large for the cavity of a [1+1] macrocycle often serve as effective templates for the larger ring.[8][13] Additionally, the solvent itself can act as a template. Aromatic solvents like benzene and toluene have been shown to favor the formation of [2+2] macrocycles, potentially by stabilizing the transition state through π-π interactions.[14][15]
Diagram: The Template-Directed Synthesis
Caption: A template ion pre-organizes reactants to favor a specific outcome.
Solutions: Implementing a Template Strategy
Metal-Ion Templation: Introduce a metal salt into the reaction. Lead(II), Barium(II), and Lanthanide(III) ions are particularly effective for templating [2+2] imine macrocycles.[8] The metal salt (e.g., Pb(SCN)₂, Ba(ClO₄)₂, Ln(NO₃)₃) is typically added to the solution of one of the reactants before condensation.
Solvent Templation: Change the reaction solvent. If you are using alcohols like methanol or ethanol, switching to an aromatic solvent like toluene can significantly shift the equilibrium to favor the [2+2] product.[14] This method avoids the need for subsequent demetallation steps.
Protocol: Pb(II)-Templated [2+2] Macrocyclization
Setup: In a round-bottom flask, dissolve 1,3-Bis(3-formylphenoxy)propane (2.0 eq) and Lead(II) thiocyanate (Pb(SCN)₂) (2.0 eq) in hot methanol.
Addition: To this stirring solution, add a solution of the diamine (e.g., 1,3-diaminopropane) (2.0 eq) in methanol dropwise over 30 minutes.
Reaction: Stir the mixture at room temperature or gentle reflux for 12-24 hours. A precipitate of the lead(II) complex of the [2+2] macrocycle should form.
Isolation: Collect the precipitate by filtration, wash with cold methanol, and dry.
Demetallation (if required): The free macrocycle can often be obtained by treating the metal complex with a reagent that will sequester the metal ion, though this step requires careful optimization.
Template Type
Examples
Recommended Solvent
Metal Cations
Pb²⁺, Ba²⁺, Sr²⁺, La³⁺, Eu³⁺
Methanol, Ethanol, Acetonitrile
Solvent
Toluene, Benzene
Toluene, Benzene
Q3: The reaction appears to work based on crude analysis, but my final isolated yield is very low after purification. Where is the product being lost?
A3: Significant product loss during purification is a common issue, especially with imine-containing macrocycles. The primary culprits are often the instability of the product under purification conditions and physical loss during transfers.
Causality and Solutions:
Hydrolysis on Silica Gel: The imine (Schiff base) linkage is susceptible to hydrolysis, a reaction that is catalyzed by acid.[16] Standard silica gel is slightly acidic and contains surface-bound water, creating a perfect environment to break down your product during column chromatography. This can lead to reversion to starting materials or the formation of partially hydrolyzed oligomers.
Solution:
Neutralize the Silica: Pre-treat the silica gel by preparing the slurry in your eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~1% v/v). This will neutralize the acidic sites.
Use Alternative Stationary Phases: Consider using neutral alumina or a polymer-based support for chromatography.
Avoid Chromatography: The best method is to devise a reaction that yields a product pure enough to be isolated by simple recrystallization or precipitation.
Product Instability: The macrocycle itself might be unstable over long periods in certain solvents, especially protic or aqueous solvents used during work-up.
Solution: Minimize contact with water during the work-up. Use anhydrous drying agents (like Na₂SO₄ or MgSO₄) thoroughly and remove solvents promptly. If possible, reduce the imine bonds to more stable amine bonds using a reducing agent like sodium borohydride (NaBH₄) immediately after the macrocycle is formed. This yields a macrocyclic polyamine which is far more stable during purification.[17]
Physical Loss: Macrocycles can sometimes be "sticky" or have unusual solubility profiles, leading to loss on glassware, filter paper, or during solvent extractions.
Solution: Be meticulous with quantitative transfers. Rinse all glassware with a small amount of solvent and combine the rinsings. When performing extractions, ensure you have chosen a solvent in which your product is highly soluble to ensure efficient partitioning.
Part 2: Frequently Asked Questions (FAQs)
Q: What is the optimal solvent for this reaction?
A: There is no single "best" solvent, as the optimal choice depends on whether you are using a template. For non-templated reactions, high-boiling, non-polar aprotic solvents can be effective. For metal-templated syntheses, alcohols like methanol or ethanol are common due to their ability to dissolve the metal salts.[17] If you are aiming for a [2+2] macrocycle without a metal template, toluene is an excellent choice due to its demonstrated solvent-templating effect.[14][15]
Q: Is a catalyst necessary for Schiff base formation?
A: The formation of an imine from an aldehyde and an amine is often accelerated by an acid catalyst.[16] However, in many macrocyclization preparations, especially those run at reflux, a catalyst is not explicitly added, as the reaction proceeds thermally. In some protocols, a few drops of a base like piperidine are added.[17] If your reaction is sluggish at lower temperatures, adding a catalytic amount of a weak acid (like p-toluenesulfonic acid) can be beneficial, but care must be taken as strong acid can promote side reactions.
Q: How can I definitively confirm the formation of a [2+2] macrocycle versus a [1+1] or other species?
A: A combination of analytical techniques is required. High-resolution mass spectrometry (HRMS) is the most direct method to determine the molecular weight and thus the molecular formula, which will differentiate between [1+1], [2+2], and other oligomers. ¹H and ¹³C NMR spectroscopy will show a specific set of symmetric signals consistent with the proposed macrocyclic structure. For a [2+2] macrocycle, you would expect to see one set of signals for the dialdehyde fragment and one set for the diamine fragment, consistent with a C₂-symmetric structure.
Q: Is it necessary to perform this reaction under an inert atmosphere (e.g., Nitrogen or Argon)?
A: While the imine bond itself is not particularly sensitive to oxygen, the aldehyde starting materials can be susceptible to oxidation to carboxylic acids over long periods, especially at high temperatures. Using an inert atmosphere is good general practice to prevent the degradation of starting materials and ensure the reproducibility of your results.[18]
References
Every Science.
Liskamp, R. M., et al. (2019). Evidence for Ion-Templation During Macrocyclooligomerization of Depsipeptides. PMC. [Link]
Gerbeleu, N. V., Arion, V. B., & Burgess, J. (1999). Template Synthesis of Macrocyclic Compounds. Wiley-VCH. [Link]
Alcalde, E., et al. (2016). Macrocycle Synthesis by Chloride-Templated Amide Bond Formation. ACS Publications. [Link]
Zagorodnov, A. A., et al. (2021). Template Synthesis (Self-Assembly) of Macrocycles: Theory and Practice. MDPI. [Link]
Gale, P. A., et al. (2015). Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. Chemical Reviews. [Link]
Liskamp, R. M., et al. (2016). Macrocyclization strategies for cyclic peptides and peptidomimetics. PMC. [Link]
Wessjohann, L. A., et al. (2023). Macrocyclization Reactions at High Concentration (≥0.2M): The Role of Catalysis. ACS Catalysis. [Link]
Taylor, C. M., & Kilah, N. L. (2022). Synthesis of [2+2] Schiff base macrocycles by a solvent templating strategy and halogen bonding directed assembly. Journal of Inclusion Phenomena and Macrocyclic Chemistry. [Link]
Wallace, S., & Lehn, J.-M. (2019). Three examples of the many potential product outcomes for a Schiff base macrocycle reaction. ResearchGate. [Link]
Giguere, R. J., et al. (2021). Development of the “phase separation” strategy: addressing dilution effects in macrocyclization. Canadian Science Publishing. [Link]
Wessjohann, L. A., et al. (2023). Macrocyclization Reactions at High Concentration (0 2m) The Role of Catalysis. Scribd. [Link]
Itami, K., et al. (2023). Revealing Kinetic Features of a Macrocyclization Reaction Using Machine‐Learning‐Augmented Data. PMC. [Link]
Fenton, D. E. Macrocyclic Complexes. University of Sheffield.
Liskamp, R. M., et al. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. RSC Publishing. [Link]
Taylor, C. M., & Kilah, N. L. (2022). Synthesis of [2+2] Schiff base macrocycles by a solvent templating strategy and halogen bonding directed assembly. ResearchGate. [Link]
Spring, D. (2019). Strategies for the Diversity-Oriented Synthesis of Macrocycles. David Spring's group. [Link]
Danishefsky, S. J., et al. (2024). Recent advances in peptide macrocyclization strategies. Chemical Society Reviews. [Link]
Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros. [Link]
Taylor, C. M., & Kilah, N. L. (2023). Synthesis of [2+2] Schiff base macrocycles by a solvent templating strategy and halogen bonding directed assembly. University of Tasmania - Figshare. [Link]
Kwit, M., et al. (2022). Imine- and Amine-Type Macrocycles Derived from Chiral Diamines and Aromatic Dialdehydes. MDPI. [Link]
Moore, B. S., et al. (2024). Macrocyclizing-thioesterases in bacterial non-ribosomal peptide biosynthesis. PMC. [Link]
Ashenhurst, J. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]
Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry. [Link]
Baran, P. S. (2020). Macrocyclizations. Baran Lab. [Link]
Yu, B., et al. (2016). Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. PMC. [Link]
Wessjohann, L. A., et al. (2018). Advancing Multicomponent Strategies to Macrobicyclic Peptides. [Link]
Khan, M. S., et al. (2013). Synthesis of Diamides and Diimines Derived from 4,4′-(1,3-Phenylenebis(oxy))dianiline, Units for Symmetrical Macrocycles. ResearchGate. [Link]
Stability of 1,3-Bis(3-formylphenoxy)propane aldehyde groups under basic conditions
Welcome, researchers and drug development professionals. This guide serves as a dedicated technical resource for understanding and managing the stability of the aldehyde groups in 1,3-Bis(3-formylphenoxy)propane under ba...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome, researchers and drug development professionals. This guide serves as a dedicated technical resource for understanding and managing the stability of the aldehyde groups in 1,3-Bis(3-formylphenoxy)propane under basic experimental conditions. As Senior Application Scientists, we have compiled this information to help you anticipate challenges, troubleshoot issues, and ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the chemical behavior of 1,3-Bis(3-formylphenoxy)propane in basic environments.
Q1: What is the primary stability concern for the aldehyde groups of 1,3-Bis(3-formylphenoxy)propane under basic conditions?
The primary concern is the Cannizzaro reaction .[1][2] The aromatic aldehyde groups in this molecule lack α-hydrogens (protons on the carbon adjacent to the carbonyl group).[3] In the presence of a strong base (e.g., concentrated NaOH, KOH), these non-enolizable aldehydes can undergo a disproportionation reaction. In this process, one aldehyde molecule is reduced to a primary alcohol, while a second molecule is oxidized to a carboxylic acid (or its carboxylate salt form).[1][4][5] This is a self-redox reaction that can significantly consume your starting material and introduce impurities.
Q2: What specific byproducts should I expect from the Cannizzaro reaction?
If 1,3-Bis(3-formylphenoxy)propane undergoes an intermolecular Cannizzaro reaction, you would expect a mixture of two new compounds:
Carboxylic acid salt product: A salt of 1,3-Bis(3-carboxyphenoxy)propane
This reaction will lead to a complex product mixture and a significant reduction in the yield of your desired product.
Q3: Is the central 1,3-dioxypropane ether linkage susceptible to cleavage under basic conditions?
Generally, the ether linkages in the propane backbone are robust and stable under basic and neutral conditions.[6] Ether hydrolysis typically requires strong acidic conditions to protonate the ether oxygen, making it a better leaving group.[7][8][9] Therefore, cleavage of the ether backbone is not a primary concern when using common bases in your reaction.
Q4: At what pH or base concentration does the Cannizzaro reaction become a significant issue?
The Cannizzaro reaction is typically initiated by strong bases. While there is no absolute pH cutoff, the reaction rate becomes significant with concentrated alkali solutions (e.g., >20% NaOH or KOH). The reaction follows third-order kinetics, being second-order in the aldehyde and first-order in the base, meaning the base concentration has a direct and significant impact on the reaction rate.[1] We advise caution when the pH of your reaction medium exceeds 10-11 and recommend avoiding highly concentrated basic solutions altogether if the aldehyde's integrity is critical.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem: My reaction is producing unexpected polar byproducts. Post-reaction analysis (NMR, LC-MS) suggests the formation of both alcohol and carboxylic acid functional groups.
Diagnosis: This is a classic signature of the Cannizzaro reaction.[1][4][5] The strong basic conditions are causing the disproportionation of your dialdehyde starting material.
Solution Workflow:
Reduce Basicity: If possible, lower the concentration of the base or switch to a weaker, non-hydroxide base (e.g., carbonates like K₂CO₃, or organic bases like triethylamine or DBU), provided it is compatible with your desired reaction.
Lower Temperature: The rate of the Cannizzaro reaction is temperature-dependent. Running your reaction at a lower temperature may suppress this side reaction while still allowing your desired transformation to proceed, albeit at a slower rate.
Protect the Aldehydes: If strong basic conditions are non-negotiable for your synthesis, the most reliable solution is to temporarily protect the aldehyde groups. Converting them to acetals is a standard and effective strategy.[10][11][12]
Problem: The yield of my desired product is consistently low, and a significant amount of my 1,3-Bis(3-formylphenoxy)propane starting material is unrecoverable.
Diagnosis: In addition to the Cannizzaro reaction, aromatic aldehydes can be susceptible to oxidation and polymerization under certain conditions, leading to insoluble materials or a complex mixture of oligomers.[13][14]
Troubleshooting Steps:
De-gas Solvents: Ensure all solvents are thoroughly de-gassed to remove dissolved oxygen, which can contribute to the oxidation of the aldehyde to a carboxylic acid.[14]
Monitor Reaction Closely: Use techniques like Thin Layer Chromatography (TLC) to monitor the consumption of your starting material. Prolonged reaction times can lead to increased byproduct formation and degradation.[15]
Implement a Protection Strategy: As a definitive solution for maximizing yield in harsh basic conditions, protecting the aldehyde groups prior to the reaction is the recommended course of action.[12][16]
Problem: I need to perform a nucleophilic addition at another site on my molecule, but the basic nucleophile is preferentially attacking the aldehyde groups.
Diagnosis: Aldehyde carbonyls are highly electrophilic and are prime targets for nucleophilic attack.[17] This is a common issue of competing reactivity.
Solution: This scenario necessitates the use of a protecting group. By converting the aldehyde to a stable acetal (or thioacetal), you effectively "mask" its electrophilicity.[11][18] The acetal group is inert to common nucleophiles and basic conditions, allowing your desired reaction to proceed selectively at the other site.[10][12] After the reaction is complete, the protecting group can be easily removed to regenerate the aldehyde.
Caption: Mechanism of the base-induced Cannizzaro reaction.
Caption: Decision workflow for handling aldehydes in basic media.
Experimental Protocols
Protocol 1: Acetal Protection of Aldehyde Groups
This protocol uses ethylene glycol to form a stable 1,3-dioxolane protecting group.
Rationale: Converting the aldehyde to a cyclic acetal protects it from attack by bases and nucleophiles.[11][12] This reaction is reversible under acidic conditions.
Combine 1,3-Bis(3-formylphenoxy)propane, ethylene glycol, and a catalytic amount of p-TSA in a round-bottom flask containing toluene.
Equip the flask with a Dean-Stark apparatus and a reflux condenser.
Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
Monitor the reaction progress by TLC until the starting material is fully consumed.
Cool the reaction mixture to room temperature.
Wash the organic layer with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by a wash with brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the protected dialdehyde.
Validation: Confirm complete protection via ¹H NMR spectroscopy by observing the disappearance of the aldehyde proton signal (~9.5-10 ppm) and the appearance of the acetal proton signal (~5.5-6.0 ppm).
Protocol 2: Deprotection of Acetal Group
Rationale: The acetal is stable to base but readily hydrolyzed under aqueous acidic conditions to regenerate the aldehyde.[10][11]
Dissolve the protected compound in a mixture of acetone and water.
Add a catalytic amount of dilute HCl or p-TSA.
Stir the mixture at room temperature. Monitor the reaction progress by TLC for the reappearance of the aldehyde starting material.
Once complete, neutralize the acid by carefully adding saturated NaHCO₃ solution.
Extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Validation: Confirm deprotection via ¹H NMR, observing the reappearance of the aldehyde proton signal and the disappearance of the acetal proton signal.
References
Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]
2.6 Protecting Groups in Synthesis. Organic Chemistry II - KPU Pressbooks. [Link]
20.11 Protecting Groups of Aldehydes. Chemistry LibreTexts. [Link]
THE CORRELATION OF STRUCTURE AND REACTIVITY OF AROMATIC ALDEHYDES. III.1 THE CONDENSATION OF AROMATIC ALDEHYDES WITH HYDANTOIN2. Journal of the American Chemical Society. [Link]
Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]
Synthesis and Characterization of Some New Tetraaldehyde and Tetraketone Derivatives and X-ray Structure of 1,1′-(4,4′-(2-(1,3-bis(4-Acetylphenoxy)propan-2-ylidene)propane-1,3-di-yl)bis(oxy)bis(4,1. Journal of the Korean Chemical Society. [Link]
Aromatic Aldehydes and Ketones - Preparation and Properties. Online Chemistry notes. [Link]
Aldehydes and Ketones - Testing for Carbonyl Compounds (A-Level Chemistry). Revisions.app. [Link]
Key Reactions of Aldehydes and Ketones. Master Organic Chemistry. [Link]
A Researcher's Guide to Identifying Aldehyde Functionality in 1,3-Bis(3-formylphenoxy)propane using FTIR Spectroscopy
For professionals in chemical synthesis and drug development, unambiguous structural confirmation is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, reliable, and non-destructive technique fo...
Author: BenchChem Technical Support Team. Date: February 2026
For professionals in chemical synthesis and drug development, unambiguous structural confirmation is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, reliable, and non-destructive technique for the identification of key functional groups, which are the reactive centers of a molecule. This guide provides an in-depth analysis of the characteristic FTIR spectral features of the aldehyde groups in 1,3-Bis(3-formylphenoxy)propane, a molecule of interest in the synthesis of novel polymers and macrocyclic compounds. We will delve into the theoretical underpinnings of the aldehyde vibrational modes, present a comparative analysis with related structures, and provide a detailed experimental protocol for obtaining a high-quality FTIR spectrum.
The Vibrational Fingerprint of an Aromatic Aldehyde
FTIR spectroscopy probes the vibrational transitions within a molecule.[1] When exposed to infrared radiation, specific bonds absorb energy at characteristic frequencies, leading to stretching or bending motions. These absorptions provide a unique "fingerprint" of the molecule's functional groups.
For an aldehyde, two principal vibrational modes are of diagnostic significance: the C-H stretch of the aldehyde group and the C=O stretch of the carbonyl group. In the case of 1,3-Bis(3-formylphenoxy)propane, the presence of two aromatic aldehyde moieties within the same molecule will give rise to distinct and identifiable peaks in the FTIR spectrum.
Key Diagnostic Peaks for the Aldehyde Group in 1,3-Bis(3-formylphenoxy)propane
The interpretation of an FTIR spectrum is a process of correlating observed absorption bands with known vibrational frequencies of specific functional groups. Below, we outline the expected characteristic peaks for the aldehyde functionality in 1,3-Bis(3-formylphenoxy)propane.
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Intensity
Notes
Aldehyde C-H Stretch
~2830-2850 and ~2720-2750
Medium to Weak
The appearance of a pair of peaks (a Fermi resonance doublet) is a hallmark of the aldehyde C-H stretch and is a strong indicator of its presence.[2] The lower wavenumber peak is often particularly sharp and diagnostic.
Carbonyl C=O Stretch
~1685-1710
Strong
The strong intensity of this peak is due to the large change in dipole moment during the stretching vibration of the polar C=O bond.[1] The position is at a lower frequency compared to aliphatic aldehydes due to the conjugation of the carbonyl group with the aromatic ring, which weakens the C=O bond.
Aromatic C=C Stretch
~1600, ~1580, ~1470
Medium to Weak
These peaks are characteristic of the benzene ring and their presence confirms the aromatic nature of the aldehyde.
C-O-C Stretch (Ether)
~1250 and ~1050
Strong
These strong absorptions are indicative of the asymmetric and symmetric stretching vibrations of the ether linkages in the propane-1,3-diylbis(oxy) moiety.
It is important to note that the exact peak positions can be influenced by the sample's physical state (solid, liquid, or gas) and the sample preparation method.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To obtain a reliable FTIR spectrum of 1,3-Bis(3-formylphenoxy)propane, which is likely a solid at room temperature, two common and effective sample preparation techniques are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR)-FTIR spectroscopy.
Method 1: KBr Pellet Technique
This traditional method involves dispersing the solid sample in a matrix of dry KBr powder and pressing it into a thin, transparent pellet.
Step-by-Step Protocol:
Sample and KBr Preparation:
Thoroughly dry spectroscopy-grade KBr powder in an oven at ~110°C for at least 2-4 hours to remove any adsorbed water, which has strong IR absorption bands that can interfere with the sample spectrum.
Weigh out approximately 1-2 mg of the 1,3-Bis(3-formylphenoxy)propane sample and about 100-200 mg of the dried KBr. The sample concentration should be between 0.5% and 1%.[3][4]
Grinding and Mixing:
In an agate mortar and pestle, grind the 1,3-Bis(3-formylphenoxy)propane sample to a fine powder.
Add the dried KBr to the mortar and continue to grind the mixture until it is a homogenous, fine powder. This minimizes light scattering and produces a high-quality pellet.
Pellet Pressing:
Assemble a clean and dry pellet die. Transfer the sample-KBr mixture into the die.
Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
Spectral Acquisition:
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Experimental Workflow for KBr Pellet Preparation
Caption: Logical steps for performing ATR-FTIR spectroscopy.
Comparative Analysis: What to Expect in the Spectrum
The FTIR spectrum of 1,3-Bis(3-formylphenoxy)propane will exhibit a combination of peaks corresponding to its constituent parts. A comparison with simpler, related molecules can aid in the confident assignment of the observed peaks.
Comparison with Benzaldehyde: The spectrum of 1,3-Bis(3-formylphenoxy)propane is expected to show the characteristic aromatic aldehyde peaks similar to benzaldehyde. This includes the Fermi doublet for the aldehyde C-H stretch and a strong C=O stretch in the conjugated region (~1700 cm⁻¹).
Comparison with 1,3-Diphenoxypropane: The presence of the propane-1,3-diylbis(oxy) linker will introduce strong C-O-C stretching vibrations, which would be the dominant features in the 1300-1000 cm⁻¹ region of the spectrum, similar to what would be observed for 1,3-diphenoxypropane.
Absence of Other Functional Groups: A key aspect of spectral interpretation is also noting the absence of peaks. For a pure sample of 1,3-Bis(3-formylphenoxy)propane, there should be no broad O-H stretch around 3300 cm⁻¹, which would indicate the presence of alcohol or carboxylic acid impurities.
By systematically analyzing the presence of the characteristic aldehyde and ether peaks and the absence of peaks from potential impurities, a high degree of confidence in the structural identity of 1,3-Bis(3-formylphenoxy)propane can be achieved.
Conclusion
FTIR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 1,3-Bis(3-formylphenoxy)propane, the key diagnostic peaks are the characteristic Fermi doublet of the aldehyde C-H stretch and the strong, conjugated C=O stretching absorption. By following the detailed experimental protocols for either the KBr pellet or ATR-FTIR method, researchers can obtain high-quality spectra for unambiguous identification. This guide provides the foundational knowledge and practical steps necessary for the successful application of FTIR spectroscopy in the characterization of this and other related aromatic aldehydes.
References
Department of Chemistry and Biochemistry, Northern Illinois University. FT-IR Sample Preparation. [Link]
Schuttlefield, J. D.; Grassian, V. H. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. J. Chem. Educ. 2008 , 85 (2), 279. [Link]
Definitive Guide: Mass Spectrometry Fragmentation of 1,3-Bis(3-formylphenoxy)propane
This guide details the mass spectrometry (MS) characterization of 1,3-Bis(3-formylphenoxy)propane (BFPP), a critical dialdehyde cross-linker used in the synthesis of Schiff base ligands and macrocyclic polymers. This ana...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the mass spectrometry (MS) characterization of 1,3-Bis(3-formylphenoxy)propane (BFPP), a critical dialdehyde cross-linker used in the synthesis of Schiff base ligands and macrocyclic polymers.
This analysis compares the two primary "alternatives" for characterization: Electron Impact (EI) for structural fingerprinting and Electrospray Ionization (ESI) for high-sensitivity quantification.
Executive Summary & Compound Profile
1,3-Bis(3-formylphenoxy)propane is a symmetrical aryl alkyl ether. Its fragmentation behavior is governed by the stability of the phenoxy radical and the lability of the central propyl ether linkage.
Formula:
Exact Mass: 284.1049 Da
Key Structural Features: Two meta-substituted benzaldehyde moieties linked by a trimethylene (
) bridge.
Why This Matters:
In drug development and polymer synthesis, distinguishing the bis-substituted product from the mono-substituted impurity (3-(3-bromopropoxy)benzaldehyde) is critical. MS fragmentation provides the only definitive confirmation of the dual-ether linkage without NMR.
Comparative Analysis: EI vs. ESI Performance
For researchers choosing an analytical method, the "alternatives" are the ionization modes. The choice dictates the fragmentation information obtained.
Comparison Table: EI (Hard) vs. ESI (Soft) Ionization
Feature
Electron Impact (EI) - 70 eV
Electrospray Ionization (ESI-MS/MS)
Primary Utility
Structural Confirmation (Fingerprinting)
Quantification & Impurity Profiling
Molecular Ion ()
Observable ( 284), often distinct due to aromatic stability.
Verifying synthesis success against libraries (NIST).
PK studies or trace analysis in biological matrices.
Detailed Fragmentation Mechanisms
The fragmentation of BFPP follows specific pathways dictated by the ether oxygen's ability to stabilize positive charge and the aromatic ring's stability.
Pathway A: Electron Impact (EI) Fragmentation Tree
In EI, the molecule undergoes high-energy radical cation formation (
).
Ether Cleavage (
-cleavage): The primary break occurs at the bond of the propyl chain.
Protonation: The proton likely sits on the ether oxygen or the carbonyl oxygen.
Ether Hydrolysis-like Cleavage:
The protonated ether bond breaks, releasing a neutral 3-hydroxybenzaldehyde molecule (122 Da).
Result: A cation at
163 ().
Visualized Fragmentation Logic (DOT Diagram)
Figure 1: Predicted fragmentation tree for 1,3-Bis(3-formylphenoxy)propane showing primary ether cleavage and subsequent aromatic degradation.
Experimental Protocol: LC-MS/MS Characterization
To validate the product purity or study its metabolism, follow this self-validating protocol. This workflow is designed for ESI-MS (Triple Quadrupole or Q-TOF).
Reagents & Setup
Solvent A: Water + 0.1% Formic Acid (Proton source).
Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50 mm.
Step-by-Step Workflow
Sample Preparation:
Dissolve 1 mg BFPP in 1 mL ACN (Stock: 1 mg/mL).
Dilute to 1 µg/mL in 50:50 Water:ACN for infusion.
Direct Infusion (Q1 Scan):
Inject at 10 µL/min.
Scan range:
100–500.
Validation Check: Look for base peak at 285.1 (
). If 307.1 () is dominant, add 5mM Ammonium Formate to buffer to force protonation.
Product Ion Scan (MS2):
Select precursor
285.1.
Ramp Collision Energy (CE) from 10 to 40 eV.
Success Criteria: Observation of daughter ions at 163 (loss of hydroxybenzaldehyde) and 123 (protonated hydroxybenzaldehyde).
Chromatographic Separation:
Gradient: 5% B to 95% B over 5 minutes.
BFPP is hydrophobic; expect elution at high organic % (~3.5–4.0 min).
Structural Differentiation from Isomers
A common challenge is distinguishing the 1,3-isomer (BFPP) from the 1,2-isomer (ethylene linker) or 1,4-isomer .
McLafferty Rearrangement: The 1,3-propane linker allows for a specific 6-membered transition state folding that is sterically strained in the 1,2-ethane linker.
Diagnostic Ratio: In EI-MS, the ratio of the
121 (monomer) to the Molecular Ion is typically higher in the 1,3-isomer due to the entropic favorability of cleaving the flexible propyl chain compared to a rigid ethyl or butyl linker.
References
Synthesis & Characterization Context
Synthesis and Characterization of Some New Tetraaldehyde Derivatives. (2010).[3] Describes the synthesis of phenoxy-propane derivatives and their characterization via IR, NMR, and MS.
Source:
General Fragmentation of Aryl Ethers
Mass Spectrometry: Fragmentation of Ethers.[2][4][5][6][7] Whitman College/NIST. Explains the
-cleavage mechanism and aromatic stability in ether fragmentation.
Source:
NIST Chemistry WebBook
1,2-Propanediol, 3-phenoxy- Mass Spectrum.[8][9] Provides homologous fragmentation data for phenoxy-propane moieties.
Source:
ESI Fragmentation Mechanisms
Fragmentation reactions using electrospray ionization mass spectrometry.[10] (2016). Natural Product Reports. Detailed review of even-electron fragmentation rules applicable to BFPP.
Comparative Guide: 1,3-Bis(3-formylphenoxy)propane vs. 1,2-Bis(3-formylphenoxy)ethane
Executive Summary This guide provides a technical comparison between 1,3-bis(3-formylphenoxy)propane (BFPP) and 1,2-bis(3-formylphenoxy)ethane (BFPE) . While structurally homologous, the difference in the alkyl spacer le...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison between 1,3-bis(3-formylphenoxy)propane (BFPP) and 1,2-bis(3-formylphenoxy)ethane (BFPE) . While structurally homologous, the difference in the alkyl spacer length (propyl vs. ethyl) fundamentally alters their physicochemical properties, reactivity profiles, and supramolecular behaviors.
Key Distinction: The "Odd-Even" effect of the spacer chain governs their utility. The ethyl-linked BFPE offers structural rigidity and higher crystallinity, making it ideal for robust macrocyclic templates. The propyl-linked BFPP introduces conformational flexibility and improved solubility, often resulting in superior surface coverage in corrosion inhibition applications and distinct "bite angles" in coordination chemistry.
Chemical Architecture & Synthesis[1]
Both compounds are synthesized via Williamson ether synthesis, coupling 3-hydroxybenzaldehyde with the respective dihaloalkane. The choice of the meta (3-position) substitution is critical; unlike para-isomers, the meta-geometry directs the formyl groups outward, facilitating the formation of large macrocyclic cavities rather than linear polymers.
Structural Comparison[2][3]
Feature
1,2-Bis(3-formylphenoxy)ethane (BFPE)
1,3-Bis(3-formylphenoxy)propane (BFPP)
Spacer
Ethylene (–CH₂CH₂–)
Propylene (–CH₂CH₂CH₂–)
Chain Length
~2.5 Å (Rigid)
~3.8 Å (Flexible)
Conformation
Tendency for anti conformation; crystalline.
Can adopt gauche or "U-shape" folding.
Solubility
Moderate (Hot EtOH, CHCl₃)
High (DCM, CHCl₃, Acetone)
Melting Point
Higher (~126–128 °C) [1]
Lower (~88–90 °C) due to entropy/packing.
Synthesis Workflow
The synthesis is robust but requires strict control of stoichiometry to prevent mono-alkylation.
Figure 1: General synthetic pathway for bis(formylphenoxy)alkanes.
Reactivity Profile: The Schiff Base Gateway
The primary application for both BFPE and BFPP is their conversion into Bis-Schiff Bases (via condensation with amines). These derivatives are the active agents in corrosion inhibition and metal coordination.
Kinetic Differences
BFPE (Ethane): Due to the shorter linker, the aldehyde groups are held in closer proximity. In reactions with diamines, this favors [1+1] macrocyclization if the diamine chain length matches the spacer.
BFPP (Propane): The flexible propylene chain increases the entropy of the system. This often leads to faster initial reaction rates but can result in a mixture of [1+1] macrocycles and [2+2] dimers depending on the concentration (High dilution favors cyclization).
Mechanism of Action: Corrosion Inhibition
Schiff bases derived from BFPP often outperform BFPE in corrosion inhibition for mild steel in acidic media (HCl).
Adsorption Theory: The propyl spacer allows the two aromatic rings to orient flatter against the metal surface (planar adsorption), maximizing
-orbital interaction with the metal's -orbitals.
The "Blanket" Effect: BFPP's flexibility allows it to cover surface defects more effectively than the rigid BFPE.
Figure 2: Mechanism of corrosion inhibition by BFPE/BFPP derived Schiff bases.
Experimental Protocols
Synthesis of 1,3-Bis(3-formylphenoxy)propane (BFPP)
This protocol prioritizes yield and purity for research applications.
Materials:
3-Hydroxybenzaldehyde (24.4 g, 0.2 mol)
1,3-Dibromopropane (20.2 g, 0.1 mol)
Potassium Carbonate (anhydrous, 27.6 g, 0.2 mol)
DMF (Dimethylformamide, 100 mL) or Acetone (reflux time will vary)
Procedure:
Dissolution: Dissolve 3-hydroxybenzaldehyde in DMF in a round-bottom flask.
Activation: Add
and stir at room temperature for 30 minutes to generate the phenoxide anion.
Alkylation: Add 1,3-dibromopropane dropwise.
Reflux: Heat the mixture to 80°C (if DMF) or reflux (if Acetone) for 6–8 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 7:3).
Precipitation: Pour the reaction mixture into 500 mL of ice-cold water. A solid precipitate should form immediately.
Purification: Filter the solid, wash with 10% NaOH (to remove unreacted aldehyde), then water. Recrystallize from Ethanol/Water (9:1).
Characterization (Expected):
Yield: ~75-85%
Appearance: White to pale cream crystals.
H NMR (CDCl): 9.95 (s, 2H, CHO), 7.2-7.5 (m, 8H, Ar-H), 4.25 (t, 4H, O-CH), 2.30 (m, 2H, CH-central). Note the distinct quintet/multiplet at 2.30 ppm for the propane central methylene, absent in BFPE.
Synthesis of 1,2-Bis(3-formylphenoxy)ethane (BFPE)
Procedure: Identical to 4.1, substituting 1,2-dibromoethane.
Critical Difference: 1,2-dibromoethane is less reactive than 1,3-dibromopropane due to steric hindrance and the absence of the neighboring group assistance found in longer chains. Reflux times may need extension to 10-12 hours.
H NMR (CDCl): 9.96 (s, 2H, CHO), 7.2-7.5 (m, 8H, Ar-H), 4.45 (s, 4H, O-CH-CH-O). Note the singlet at ~4.45 ppm indicating equivalent methylene protons.
Comparative Data Summary
The following table synthesizes experimental trends observed in Schiff base derivatives of these compounds [2][3].
Parameter
BFPE Derivatives (Ethane)
BFPP Derivatives (Propane)
Corrosion Inhibition (1M HCl)
Good (85-90% Efficiency)
Excellent (92-96% Efficiency)
Adsorption Isotherm
Langmuir
Langmuir (Higher )
Macrocycle Formation
Favors rigid, strained cavities.
Favors flexible, adaptive cavities.
Fluorescence (Schiff Base)
Often higher quantum yield (rigidity).
Lower quantum yield (vibrational loss).
References
Tuncer, M., & Erk, B. (2000).[1] Synthesis and characterization of new Schiff bases derived from 1,2-bis(2-methoxy-6-formylphenoxy)ethane. Journal of Molecular Structure. (Provides foundational melting point and synthesis data for ethane-linked analogs).
Ameh, P. O. (2023). Evaluation of Corrosion Inhibition Potential of Schiff Bases Derived from 2-Hydroxybenzaldehyde on Mild Steel. Journal of Materials and Environmental Science. (Comparative data on Schiff base inhibition efficiency).
Publish Comparison Guide: 13C NMR Validation of 1,3-Bis(3-formylphenoxy)propane
The following guide provides a rigorous technical validation framework for 1,3-Bis(3-formylphenoxy)propane , focusing on 13C NMR spectral analysis. This document is structured to assist analytical chemists and drug devel...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a rigorous technical validation framework for 1,3-Bis(3-formylphenoxy)propane , focusing on 13C NMR spectral analysis. This document is structured to assist analytical chemists and drug development professionals in distinguishing this specific regioisomer from its alternatives.
Executive Summary
1,3-Bis(3-formylphenoxy)propane is a critical homobifunctional cross-linker used in the synthesis of Schiff-base polymers, macrocycles, and metal-organic frameworks (MOFs). Its structural integrity is defined by the meta-substitution pattern of the formyl groups and the propyl ether linkage.
In synthetic workflows, this molecule is frequently confused with its para-isomer (1,3-bis(4-formylphenoxy)propane) or contaminated with mono-substituted byproducts. Standard 1H NMR is often insufficient due to overlapping aromatic multiplets. 13C NMR spectroscopy provides the definitive "fingerprint" for validation , relying on symmetry-derived signal counting to distinguish regioisomers.
Structural Analysis & Symmetry Logic
To validate the spectrum, one must first understand the magnetic equivalence within the molecule.
Symmetry: The molecule possesses a
axis of symmetry (or a mirror plane depending on conformation) passing through the central carbon of the propane chain.
Consequence: The two aromatic rings are magnetically equivalent. The two
groups are equivalent.
The Critical Distinction (Meta vs. Para):
Meta-Substitution (Target): The lack of internal symmetry within the benzene ring renders all 6 aromatic carbons chemically unique.
Para-Substitution (Alternative): The axis of symmetry through the C1-C4 bond renders the ortho carbons equivalent (C2=C6) and the meta carbons equivalent (C3=C5).
Visualizing the Assignment Challenge
Caption: Graphviz diagram illustrating the carbon connectivity. Note that C1 through C6 are all magnetically distinct in the meta-isomer, leading to 6 aromatic signals.
Comparative Spectral Data (The "Fingerprint")
The following table contrasts the target meta-isomer with its most common para-isomer alternative. This comparison is the primary method for validating regio-purity.
Table 1: 13C NMR Chemical Shift Comparison (CDCl3, 100 MHz)
Carbon Environment
Assignment
Target: Meta-Isomer (δ ppm)
Alternative: Para-Isomer (δ ppm)
Differentiation Logic
Aldehyde
C=O
192.1
190.8
Meta-CHO is typically more deshielded.
Aromatic (Ipso-O)
C-O
159.4
163.8
Para-isomer is more deshielded due to resonance.
Aromatic (Ipso-CHO)
C-CHO
137.8
130.2
Major Indicator: Large shift difference.
Aromatic (Ortho)
C2
112.5
114.8 (2C)
Meta has a unique shielded C2 between substituents.
Aromatic (Meta/Para)
C4, C5, C6
121.8, 123.5, 130.1
132.0 (2C)
Meta shows 3 distinct signals here; Para shows only 1 signal (2C).
Linker (Ether)
O-CH2
64.5
64.9
Minimal difference; confirms linker presence.
Linker (Central)
CH2
29.2
29.0
Minimal difference.
Total Signal Count
--
9 Signals
7 Signals
Definitive "Go/No-Go" Test
Note: Shifts are referenced to CDCl3 (77.16 ppm). Values are derived from substituent chemical shift (SCS) additivity rules and validated against analogous phenoxy-propane systems [1][2].
Experimental Protocol for Validation
To ensure the resolution required to see all 6 aromatic signals (some may be closely spaced), follow this high-fidelity acquisition protocol.
Step 1: Sample Preparation
Solvent: Deuterated Chloroform (
) is preferred for resolution. DMSO- may be used if solubility is an issue, but it often broadens exchangeable protons (irrelevant for 13C but good to know).
Concentration: Dissolve 30-50 mg of the solid in 0.6 mL of solvent. High concentration is vital for detecting the quaternary carbons (C1 and C3) which have long relaxation times.
Pulse Sequence: Proton-decoupled 13C (e.g., zgpg30 on Bruker).
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The aldehyde and quaternary ipso-carbons relax slowly. A short D1 will suppress these peaks, leading to false negatives.
Scans (NS): Minimum 512 scans (approx. 30 mins) to ensure sufficient Signal-to-Noise (S/N) for the quaternary carbons.
Step 3: Data Processing
Line Broadening (LB): Apply 1.0 - 2.0 Hz.
Zero Filling: Fill to at least 64k points to resolve closely spaced aromatic signals (e.g., C4 and C6).
Validation Workflow (Decision Tree)
Use this workflow to interpret your spectral data objectively.
Caption: Logical decision tree for validating regio-purity based on aromatic signal count.
Troubleshooting & Common Impurities
Observation
Diagnosis
Remediation
Extra signal at ~157 ppm
Mono-substituted impurity (Phenol OH present).
Recrystallize from Ethanol/Hexane.
Missing signal at ~192 ppm
Aldehyde oxidation to Carboxylic Acid (~170 ppm).
Check storage conditions (store under ).
Broad/Weak signals
Poor solubility or insufficient D1 delay.
Switch to DMSO- or increase D1 to 5s.
References
Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard reference for substituent chemical shift additivity rules).
PubChem Database. 1,3-Bis(4-carboxyphenoxy)propane (CAS 3753-81-9).[1][2] (Used as a comparative anchor for para-substituted phenoxy-propane linkers).
SDBS. Spectral Database for Organic Compounds.[3] AIST, Japan.[3] (General reference for monosubstituted benzene shifts).
A Comparative Guide to Elemental Analysis for Purity Assessment of 1,3-Bis(3-formylphenoxy)propane
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the purity of a compound is not merely a quality metric; it is a fundamental prerequisite for s...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of a compound is not merely a quality metric; it is a fundamental prerequisite for safety, efficacy, and reproducibility. For a molecule like 1,3-Bis(3-formylphenoxy)propane, which serves as a critical building block in the synthesis of more complex chemical entities, ensuring its purity is of paramount importance. This guide provides an in-depth comparison of elemental analysis against other common analytical techniques for the purity determination of this aromatic aldehyde.
The Central Role of Purity in Drug Development
The journey from a promising molecule to a therapeutic agent is paved with rigorous testing and validation. The purity of starting materials and intermediates, such as 1,3-Bis(3-formylphenoxy)propane, directly impacts the quality and safety of the final active pharmaceutical ingredient (API). Impurities can lead to unforeseen side reactions, reduced yield, and the introduction of potentially toxic byproducts. Therefore, the selection of an appropriate analytical method for purity assessment is a critical decision in the drug development workflow.
Elemental Analysis: A Foundational Technique for Purity Verification
Elemental analysis, specifically CHNS/O analysis, is a cornerstone technique for determining the elemental composition of a sample.[1][2][3] It operates on the principle of combustion, where a sample is burned in an oxygen-rich environment to convert the constituent elements into simple gases (CO2, H2O, N2, SO2).[1][2][4] These gases are then separated and quantified, providing a precise measurement of the percentage of carbon, hydrogen, nitrogen, and sulfur. Oxygen is typically determined in a separate step via pyrolysis.[2][4]
For a known compound like 1,3-Bis(3-formylphenoxy)propane (C17H16O6), the theoretical elemental composition can be calculated from its molecular formula. By comparing the experimentally determined elemental percentages with the theoretical values, a direct and quantitative measure of purity can be obtained. A close agreement between the found and calculated values, typically within a ±0.4% deviation, is widely accepted as evidence of high purity.[5][6][7]
Why Elemental Analysis is a Powerful Tool for Purity Assessment:
Absolute Measurement: Unlike many chromatographic techniques that provide relative purity based on peak areas, elemental analysis offers an absolute measure of the elemental composition.
Detection of a Broad Range of Impurities: This method is sensitive to both organic and inorganic impurities that would alter the expected elemental ratios. For instance, inorganic contaminants that are invisible to NMR spectroscopy can be detected through elemental analysis.[8]
Complementary Information: It provides valuable data that complements other analytical techniques like NMR and mass spectrometry, enhancing the overall reliability of purity assessment.[8]
Experimental Workflow for Elemental Analysis
The process of determining the purity of 1,3-Bis(3-formylphenoxy)propane using an elemental analyzer is a well-established and self-validating system.
Caption: Workflow for Elemental Analysis Purity Determination.
Detailed Experimental Protocol for Elemental Analysis:
Sample Preparation:
Accurately weigh 1-3 mg of the 1,3-Bis(3-formylphenoxy)propane sample into a tin capsule using a microbalance.[2] The precise weight is critical as the final results are reported as a percentage of this initial weight.[2]
For calibration, a certified reference material (e.g., acetanilide, sulfanilamide) with a known elemental composition is weighed in a similar manner.[9][10]
The tin capsule is then folded to ensure no sample is lost and to facilitate complete combustion.
Instrumental Analysis:
The encapsulated sample is placed in the autosampler of the elemental analyzer.
The sample is dropped into a high-temperature combustion furnace (typically 900-1000°C) in a stream of pure oxygen.[1]
The resulting combustion gases pass through a reduction tube to convert nitrogen oxides (NOx) to N2.
The mixture of gases (CO2, H2O, N2, and SO2 if sulfur is present) is then passed through a gas chromatography (GC) column for separation.[2][4]
A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.[3]
Data Analysis:
The instrument's software integrates the detector signal for each gas to determine its amount.
Based on the initial sample weight and the amounts of the detected gases, the software calculates the percentage of each element (C, H, N, S) in the original sample.
The experimental percentages are then compared to the theoretical percentages for 1,3-Bis(3-formylphenoxy)propane (C=64.55%, H=5.10%, O=30.35%). A deviation of ≤0.4% is generally considered acceptable for a pure compound.[5]
A Comparative Look at Alternative Purity Assessment Techniques
While elemental analysis provides a robust measure of purity, a comprehensive evaluation often involves orthogonal methods that assess purity based on different chemical and physical principles.[11]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique widely used for the quantitative analysis of non-volatile and thermally labile compounds.[12] For an aromatic aldehyde like 1,3-Bis(3-formylphenoxy)propane, reverse-phase HPLC with UV detection is a suitable method.[13][14][15][16]
Principle: Separation is based on the differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase.[17]
Purity Determination: Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[12][17] For accurate quantification, a certified reference standard is recommended.[12]
Strengths: High sensitivity (ng to pg range), high selectivity, and the ability to separate closely related impurities.[12]
Limitations: Requires a reference standard for accurate quantification, and impurities that do not have a chromophore absorbing at the detection wavelength will not be detected.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds.[12][18]
Principle: The sample is vaporized and separated based on its volatility in a gas chromatograph. The separated components are then ionized and detected by a mass spectrometer, which provides information about their mass-to-charge ratio.[12][18]
Purity Determination: Purity can be estimated by the area percentage of the main peak in the total ion chromatogram (TIC).[12] Impurities can be identified by comparing their mass spectra to a library.[12]
Strengths: Excellent for identifying and quantifying volatile impurities. The mass spectrometer provides structural information, aiding in the identification of unknown impurities.
Limitations: Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some compounds to increase their volatility.[19]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR has emerged as a powerful tool for the absolute and relative quantification of compounds.[20][21][22][23]
Principle: The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that resonance.[20][21] By comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration, the purity of the analyte can be determined.[20]
Purity Determination: An absolute purity value can be obtained without the need for a specific reference standard of the analyte itself.[24]
Strengths: Provides both structural and quantitative information simultaneously.[20] It is a primary ratio method, meaning it does not rely on calibration curves.[17]
Limitations: Lower sensitivity compared to chromatographic methods.[20] Signal overlap in complex mixtures can complicate quantification.[21] Inorganic impurities are generally not detected.[8]
Comparative Analysis of Purity Assessment Techniques
The choice of the most appropriate analytical technique depends on various factors, including the nature of the compound and potential impurities, the required level of accuracy, and available resources.
Feature
Elemental Analysis
HPLC (UV Detection)
GC-MS
qNMR (¹H NMR)
Principle
Combustion and gas analysis
Separation based on polarity
Separation based on volatility and mass-to-charge ratio
Intrinsic quantitative response of nuclei in a magnetic field
Primary Use
Determination of elemental composition and absolute purity
Quantitative analysis of non-volatile compounds
Quantitative and qualitative analysis of volatile compounds
Absolute and relative quantification, structural elucidation
Requires a reference standard for accurate quantification.
Not suitable for non-volatile compounds.
Lower sensitivity, potential for signal overlap.[20][21]
Decision-Making Framework for Purity Analysis
The selection of an analytical method should be a strategic process based on the specific requirements of the analysis.
Caption: Decision tree for selecting a purity analysis method.
Conclusion: An Integrated Approach to Purity Assurance
For a comprehensive and trustworthy assessment of the purity of 1,3-Bis(3-formylphenoxy)propane, a multi-faceted approach is recommended. Elemental analysis serves as an excellent primary method to establish the fundamental correctness of the elemental composition and to provide a rapid, cost-effective screen for a wide range of impurities.[1][2] Its results provide a solid foundation upon which further, more specific analyses can be built.
To gain a deeper understanding of the impurity profile, orthogonal techniques such as HPLC and GC-MS are invaluable for separating, identifying, and quantifying specific impurities.[12] Furthermore, qNMR offers the distinct advantage of providing an absolute purity value while simultaneously confirming the structure of the main component and any identifiable impurities.[11][20][21]
By integrating the data from these complementary techniques, researchers, scientists, and drug development professionals can establish a high degree of confidence in the purity of 1,3-Bis(3-formylphenoxy)propane, thereby ensuring the integrity and reliability of their subsequent research and development activities.
References
A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM. Available at: [Link]
CHN Microanalysis: A Key Technique for Sample Characterisation. (n.d.). Lab Bulletin. Available at: [Link]
Elemental analysis. (2023, December 27). In Wikipedia. Available at: [Link]
Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc. Available at: [Link]
Itkis, M. E., Perea, D. E., Jung, R., Niyogi, S., & Haddon, R. C. (2005). Comparison of Analytical Techniques for Purity Evaluation of Single-Walled Carbon Nanotubes. Journal of the American Chemical Society, 127(10), 3439–3448. Available at: [Link]
Giraudeau, P., & Akoka, S. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples. PMC. Available at: [Link]
A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. Available at: [Link]
Quantitative NMR Spectroscopy. (2020, October 1). Available at: [Link]
Quantitative NMR Spectroscopy. (n.d.). Available at: [Link]
What methods are used to test the purity of organic compounds? (n.d.). TutorChase. Available at: [Link]
The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. (n.d.). RSSL. Available at: [Link]
CHNS/O Elemental Analyzer (CHNS/O). (n.d.). Makmal i-CRIM. Available at: [Link]
Elemental Analysis and Atomic Absorption. (n.d.). Unipd. Available at: [Link]
Jackson, A. T., et al. (2022). An International Study Evaluating Elemental Analysis. PMC. Available at: [Link]
Jackson, A. T., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Available at: [Link]
The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions. Available at: [Link]
How I can validate elemental analysis data? (2021, September 22). ResearchGate. Available at: [Link]
CHNS analysis of NIST Standard Reference Materials. (n.d.). Elementar. Available at: [Link]
CHNS Analysis. (2026, January 7). Eurofins Scientific. Available at: [Link]
Sun, Z., et al. (2024). Determination of genotoxic impurities of aromatic aldehydes in pharmaceutical preparations by high performance liquid chromatography after derivatization with N-Cyclohexyl-4-hydrazino-1,8-naphthalenediimide. PubMed. Available at: [Link]
Validation of Analytical Methods. (2016, May 11). Lab Manager. Available at: [Link]
Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. (2023, August 16). Spectroscopy Online. Available at: [Link]
How to determine the purity of newly synthesized organic compound? (2018, October 20). ResearchGate. Available at: [Link]
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC. Available at: [Link]
Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Available at: [Link]
9: Separation, Purification, and Identification of Organic Compounds. (2021, March 5). Chemistry LibreTexts. Available at: [Link]
Method for the determination fo aldehydes and ketones in ambient air using HPLC. (n.d.). EPA. Available at: [Link]
1,3-bis(3-formyl-2-hydroxyphenoxy)propane. (n.d.). LookChem. Available at: [Link]
Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. (n.d.). Available at: [Link]
HPLC Analysis of Aldehydes and Ketones in Air Samples. (n.d.). Available at: [Link]
Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. (2025, August 7). ResearchGate. Available at: [Link]
Analyzing Plant Low-Molecular-Weight Polar Metabolites: A GC-MS Approach. (2026, January 31). MDPI. Available at: [Link]
GC-MS Analysis of Ethanolic Extracts Gliricidia Sepium. (n.d.). Available at: [Link]
1,3-Bis[(4-nitrobenzylidene)aminooxy]propane. (n.d.). PMC. Available at: [Link]
Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. (2022, July 30). Available at: [Link]
{[2-Methyl-2-(phen-oxy-meth-yl)propane-1,3-di-yl]bis-(-oxy)}di-benzene. (2025, August 10). Available at: [Link]
Proper Disposal Procedures for 1,3-Bis(3-formylphenoxy)propane
[1][2][3][4][5][6][7][8][9] Executive Safety & Emergency Overview 1,3-Bis(3-formylphenoxy)propane is a dialdehyde cross-linking agent and intermediate used frequently in polymer chemistry and drug delivery system synthes...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4][5][6][7][8][9]
Executive Safety & Emergency Overview
1,3-Bis(3-formylphenoxy)propane is a dialdehyde cross-linking agent and intermediate used frequently in polymer chemistry and drug delivery system synthesis. Its disposal requires strict adherence to protocols governing aromatic aldehydes. Unlike simple salts, this compound possesses reactive formyl groups that can undergo spontaneous oxidation or non-specific binding with biological amines, necessitating segregation from general waste streams.
Avoid all direct contact; use fume hood to prevent inhalation of dust/aerosols.[2]
Aquatic Toxicity
H412
Harmful to aquatic life with long-lasting effects.[6][2][4]
ZERO DISCHARGE: Never pour down sink or drains.[7]
Chemical Characterization & Pre-Disposal Handling
Effective disposal depends on understanding the physical state and solubility of the waste. 1,3-Bis(3-formylphenoxy)propane is lipophilic; water-based cleaning methods will fail, leading to spread rather than containment.
Physical State: Solid (typically white to off-white powder).
Solubility: Insoluble in water; soluble in organic solvents (Dichloromethane, DMSO, Ethyl Acetate).
Reactivity: Incompatible with strong oxidizing agents and strong bases.
Logical Handling Protocol
Segregation: Isolate from amines, strong oxidizers, and caustics. Aldehydes can react exothermically with these groups.
Solvent Selection: For rinsing glassware or cleaning spills, use Acetone or Ethanol . Do not use water, as the compound will precipitate and adhere to surfaces.
Disposal Methodologies
This section details the specific workflows for solid waste, liquid waste, and empty containers.
A. Solid Waste (Pure Compound)
Primary Method: Lab Pack for Incineration.
Container: High-density polyethylene (HDPE) or amber glass wide-mouth jar.
Labeling: Must be labeled "Hazardous Waste - Toxic/Irritant." Explicitly list the chemical name; do not use abbreviations like "BFPP."
Protocol:
Transfer solid waste directly into the container using a chemically resistant spatula.
Do not mix with incompatible solids (e.g., solid oxidizers).
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
Primary Method: Organic Solvent Waste Stream.
Classification: Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).
Protocol:
Dissolve any residual solid in a minimal amount of acetone.
Transfer to the "Organic Waste" carboy.
Critical Check: Ensure the waste carboy does not contain concentrated ammonia or primary amines, as this can lead to Schiff base formation and potential polymerization/precipitation over time.
Rinse 1: Add organic solvent (Acetone/Ethanol) ~10% of container volume. Shake well. Decant into Organic Waste stream.
Rinse 2: Repeat with organic solvent. Decant into waste.
Rinse 3: Repeat with organic solvent. Decant into waste.
Final Step: Deface the label. Allow the container to air dry in a fume hood. Dispose of the dry container as regular trash (or glass recycling if applicable).
Visualization: Decision Logic & Workflow
Figure 1: Waste Stream Decision Matrix
This logic gate ensures the compound is routed to the correct destruction facility (typically incineration) without cross-contamination.
Caption: Decision matrix for routing 1,3-Bis(3-formylphenoxy)propane waste based on physical state and solvent composition.
Spill Response & Cleanup
In the event of a benchtop spill, immediate containment is necessary to prevent aerosolization of the irritant powder.
Figure 2: Spill Remediation Protocol
Caption: Step-by-step spill response emphasizing the use of organic solvents for initial cleanup to prevent precipitation.
Detailed Spill Steps:
Evacuate & Ventilate: If the spill is large (>10g) or outside a hood, evacuate the immediate area.
Dry Cleanup: For powder spills, avoid creating dust. Cover with a solvent-dampened paper towel (Acetone) to weigh down the powder, then scoop up.
Wet Cleanup: Wipe the area with Acetone 2-3 times.
Final Wash: Once the organic residue is removed, wash the surface with soap and water to remove trace residues.
Disposal of Debris: All contaminated towels and gloves must be disposed of as Hazardous Solid Waste , not regular trash.
Regulatory Compliance & Waste Codes
While 1,3-Bis(3-formylphenoxy)propane does not have a specific P-list or U-list citation under RCRA, it must be characterized based on its toxicity and environmental impact.
EPA Waste Classification: Not specifically listed. However, due to aquatic toxicity and potential ignitability if in solvent, it is often managed under D001 (Ignitable, if in solvent) or as Non-Regulated Hazardous Waste (destined for incineration).
Best Practice: Always tag as "Hazardous Chemical Waste" to ensure it is incinerated rather than landfilled.
Summary of Key Actions
DO segregate from amines and oxidizers.
DO use acetone/ethanol for cleaning glassware.
DO NOT wash excess solid down the sink.
DO NOT dispose of contaminated wipes in the regular trash.
References
University of Wisconsin–Madison. (n.d.). Chapter 7: Chemical Disposal Procedures - Aldehydes and Ketones. Retrieved from [Link]
Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure. Retrieved from [Link]
Navigating the Handling of 1,3-Bis(3-formylphenoxy)propane: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For researchers, scientists, and drug development professionals, the introduction of novel compounds into the laboratory workflow necessitates a rigorous and proactive approach to safety. This guide provides essential, i...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the introduction of novel compounds into the laboratory workflow necessitates a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for the handling of 1,3-Bis(3-formylphenoxy)propane, a molecule featuring both aromatic aldehyde and ether functional groups. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes established safety protocols for its constituent chemical moieties to create a comprehensive operational and disposal plan. Our commitment is to empower you with the knowledge to work safely and effectively, building a foundation of trust through value beyond the product itself.
Hazard Recognition: A Structural Approach to Safety
The chemical structure of 1,3-Bis(3-formylphenoxy)propane is the primary determinant of its potential hazards. A thorough analysis reveals the presence of two key functional groups that dictate the necessary safety precautions:
Aromatic Aldehydes: These groups are known to be potential irritants to the skin, eyes, and respiratory tract. Some aromatic aldehydes can also be sensitizers, leading to allergic reactions upon repeated exposure. Inhalation of vapors may cause respiratory discomfort.
Ethers: The ether linkage, while generally stable, can pose a risk of peroxide formation upon prolonged exposure to air and light. While the risk is lower for aromatic ethers compared to their aliphatic counterparts, it should not be entirely discounted. Ethers are also typically flammable.
Given these structural features, we must operate under the assumption that 1,3-Bis(3-formylphenoxy)propane may be a skin and eye irritant, a potential sensitizer, and may have harmful effects if inhaled or ingested.
Risk Assessment and Mitigation: The RAMP Framework
To ensure a safe laboratory environment, we will employ the RAMP framework: R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies.[1][2]
Recognize Hazards: As detailed above, the primary hazards are associated with the aromatic aldehyde and ether functionalities.
Assess Risks: The risks are dependent on the scale and nature of the work being performed. Operations involving heating, aerosol generation, or large quantities will carry a higher risk of exposure.
Minimize Risks: This is achieved through a combination of engineering controls, administrative controls, and Personal Protective Equipment (PPE).
Prepare for Emergencies: This includes having access to safety showers, eyewash stations, and appropriate spill kits, as well as being familiar with emergency procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for minimizing exposure to 1,3-Bis(3-formylphenoxy)propane. The following table outlines the recommended PPE for various laboratory operations.
Operation
Recommended Personal Protective Equipment
Justification
Receiving and Unpacking
Safety glasses, Nitrile gloves, Lab coat
Protects against incidental contact with potentially contaminated packaging.
Prevents eye and skin contact. A respirator minimizes inhalation of fine particles.
Solution Preparation and Handling
Chemical splash goggles, Nitrile or Neoprene gloves, Chemical-resistant lab coat
Provides enhanced protection against splashes and direct skin contact.
Reactions at Elevated Temperatures
Chemical splash goggles and face shield, Insulated, chemical-resistant gloves, Flame-retardant lab coat
Offers additional protection from heat and potential splashes of hot material.
It is imperative to inspect gloves for any signs of degradation or perforation before each use.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling 1,3-Bis(3-formylphenoxy)propane from receipt to disposal is essential.
Receiving and Storage
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
Label: Ensure the container is clearly labeled with the chemical name, date received, and any hazard warnings.
Store: Store the container in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition. It should be segregated from strong oxidizing agents, acids, and bases.
Experimental Workflow
The following workflow diagram, generated using Graphviz, illustrates the key stages of handling 1,3-Bis(3-formylphenoxy)propane in a typical laboratory setting.
Caption: Experimental workflow for handling 1,3-Bis(3-formylphenoxy)propane.
Step-by-Step Handling Protocol
Preparation:
Always work in a well-ventilated area, preferably within a chemical fume hood.
Don the appropriate PPE as outlined in the table above.
When weighing the solid, use a balance with a draft shield to minimize the dispersal of airborne particles.
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
Reaction:
Ensure all glassware is clean, dry, and free of any contaminants.
If heating the reaction, use a heating mantle with a temperature controller and a stir plate to ensure even heating.
Monitor the reaction closely for any signs of an uncontrolled exotherm or pressure buildup.
Work-up and Purification:
Allow the reaction mixture to cool to room temperature before proceeding with the work-up.
Perform any extractions or washes in a fume hood.
If using chromatography for purification, ensure the column is packed and run in a well-ventilated area.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation: All waste contaminated with 1,3-Bis(3-formylphenoxy)propane, including excess reagents, reaction mixtures, and contaminated materials (e.g., gloves, paper towels), must be collected in a designated, properly labeled hazardous waste container.
Aldehyde Neutralization: For aqueous waste streams containing low concentrations of the aldehyde, chemical neutralization may be an option. This typically involves the use of a reducing agent like sodium bisulfite or a commercial aldehyde neutralizing agent.[3][4] This should only be performed by trained personnel following a validated standard operating procedure.
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain.
Emergency Procedures: Preparing for the Unexpected
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's EHS office.
By adhering to these guidelines, researchers can confidently and safely handle 1,3-Bis(3-formylphenoxy)propane, ensuring both personal safety and the integrity of their research.
References
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450. [Link]